(R)-2-Methyl-CBS-oxazaborolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3aR)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKAFJQFKBASMU-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920652 | |
| Record name | (R)-2-Methyl-CBS-oxazaborolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112022-83-0 | |
| Record name | (R)-2-Methyl-CBS-oxazaborolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112022-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2-Methyl-CBS-oxazaborolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1-methyl-3,3-diphenyl-, (3aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-CBS-oxazaborolidine, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WZ68942D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Corey-Bakshi-Shibata (CBS) Reduction: A Technical Guide to a Cornerstone of Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, critical for the construction of complex, biologically active molecules. Among the methodologies developed to achieve this, the Corey-Bakshi-Shibata (CBS) reduction stands as a paramount achievement, offering high levels of stereocontrol, broad substrate scope, and operational simplicity. This technical guide provides an in-depth exploration of the discovery, mechanism, and practical application of this powerful catalytic reaction.
Historical Context and Discovery
The journey to the CBS reduction began with the work of Shinichi Itsuno and his colleagues, who reported in 1981 the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of ketones.[1] Building upon this pioneering research, Elias J. Corey, Raman K. Bakshi, and Saizo Shibata at Harvard University reported in 1987 a significantly more effective and practical catalytic system.[2][3] Their breakthrough, detailed in the Journal of the American Chemical Society, involved the use of a chiral oxazaborolidine catalyst derived from the amino acid (S)-proline.[2][4]
This new catalyst, when used in substoichiometric amounts, could mediate the reduction of a wide array of ketones with borane (B79455) (BH₃) as the stoichiometric reductant, delivering chiral alcohols with outstanding enantioselectivity and in high yields.[1][5] The predictability of the stereochemical outcome and the reliability of the method quickly established the CBS reduction as a cornerstone of asymmetric catalysis.[5]
The Catalytic Mechanism: A Dual Activation Model
The remarkable efficiency and selectivity of the CBS reduction are explained by a well-defined catalytic cycle, first proposed by Corey and coworkers.[1] The mechanism relies on a dual-activation principle where the oxazaborolidine catalyst orchestrates the interaction between the borane reductant and the ketone substrate within a highly organized transition state.
The key steps are as follows:
-
Catalyst-Borane Complexation: The cycle begins with the coordination of a molecule of borane (a Lewis acid) to the lone pair of the endocyclic nitrogen atom of the oxazaborolidine catalyst (a Lewis base).[6]
-
Enhanced Lewis Acidity: This coordination event serves a dual purpose: it activates the borane as a more potent hydride donor and significantly enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[6]
-
Ketone Coordination: The now highly Lewis-acidic endocyclic boron atom coordinates the ketone's carbonyl oxygen. This coordination is sterically directed; the ketone orients itself to minimize steric repulsion between its larger substituent (RL) and the substituents on the catalyst.[7]
-
Hydride Transfer: With both the ketone and the borane activated and held in close proximity, a face-selective, intramolecular hydride transfer occurs from the borane to the carbonyl carbon via a six-membered ring transition state.[6][7]
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, ready to enter another catalytic cycle.[6]
Quantitative Performance Data
The CBS reduction is renowned for its high enantioselectivity across a broad range of ketone substrates. The following tables summarize representative data from seminal publications, demonstrating the method's efficacy.
Table 1: Enantioselective Reduction of Various Ketones with (S)-CBS Catalyst
| Ketone Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone | R | 97 | 96 |
| 1-Tetralone | R | 95 | 97 |
| 2-Ethylcyclohexanone | S | 92 | 93 |
| Propiophenone | R | 96 | 95 |
| Benzyl methyl ketone | S | 98 | 92 |
| tert-Butyl methyl ketone | R | 90 | 97 |
Data sourced from Corey, E. J., et al. J. Am. Chem. Soc. 1987, 109, 5551.[6]
Table 2: Reduction of Acetophenone Derivatives
| Starting Material | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 4'-Fluoroacetophenone (B120862) | 5-10 | Borane-dimethyl sulfide (B99878) | THF | >90 | >95 |
| Acetophenone | 10 | Borane-THF | THF | 97 | 96 |
Data sourced from BenchChem Application Note and Corey, E. J., et al. J. Am. Chem. Soc. 1987, 109, 5551.[6]
Detailed Experimental Protocols
Adherence to rigorous anhydrous and inert atmosphere techniques is crucial for achieving high enantioselectivity. The presence of water can have a significant negative impact on the reaction's outcome.[7]
General Protocol for the CBS Reduction of 4'-Fluoroacetophenone
This protocol details the synthesis of (S)-1-(4-fluorophenyl)ethanol using an (R)-CBS catalyst, which reliably produces the (S)-alcohol product.
Materials and Reagents:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
4'-Fluoroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Catalyst Preparation: To a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, add this compound (1.0 mL of a 1 M solution in toluene, 1.0 mmol). Dilute the catalyst with 10 mL of anhydrous THF.[6]
-
Borane Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add the borane-dimethyl sulfide complex (approx. 10 mmol) dropwise to the stirred catalyst solution. Stir the resulting mixture for 15 minutes at 0 °C to form the active catalyst-borane complex.[6]
-
Substrate Addition: In a separate flame-dried flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C. Add the ketone solution dropwise to the reaction mixture over 30 minutes, maintaining an internal temperature below -25 °C.[6]
-
Reaction Monitoring: Stir the reaction mixture at -30 °C. The progress can be monitored by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 1-2 hours.[6]
-
Quenching: Once TLC analysis indicates the consumption of the starting material, carefully quench the reaction at -30 °C by the slow, dropwise addition of 5 mL of methanol.[6]
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. To the residue, add 20 mL of saturated aqueous NH₄Cl and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel chromatography to yield the pure (S)-1-(4-fluorophenyl)ethanol.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure described above.
Conclusion
The discovery of the Corey-Bakshi-Shibata reduction was a transformative event in asymmetric synthesis. Its high fidelity in creating stereogenic centers, combined with its operational predictability and broad applicability, has made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and other complex chiral molecules.[8] A thorough understanding of its mechanism and meticulous execution of experimental protocols, as outlined in this guide, are essential for leveraging its full potential in research and development.
References
- 1. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CBS catalyst - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. books.rsc.org [books.rsc.org]
(R)-2-Methyl-CBS-Oxazaborolidine: A Comprehensive Technical Guide to its Structure, Chirality, and Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of (R)-2-Methyl-CBS-oxazaborolidine, a cornerstone catalyst in modern asymmetric synthesis. We will delve into its unique structure and the crucial role of its chirality in enantioselective reductions. This document will further explore the mechanism of the renowned Corey-Bakshi-Shibata (CBS) reduction, present detailed experimental protocols, and summarize key performance data for the synthesis of chiral alcohols, which are vital intermediates in pharmaceutical development.
Structure and Chirality
This compound, also known as (R)-Me-CBS, is a chiral organoboron catalyst.[1] Its rigid bicyclic structure, derived from the chiral amino alcohol (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine, is fundamental to its ability to induce stereoselectivity.[2] The IUPAC name for this compound is (3aR)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][3][4][5]oxazaborole.
The key to its effectiveness lies in the well-defined three-dimensional arrangement of its atoms. The chiral center, originating from the parent amino alcohol, creates a specific chiral environment that dictates the facial selectivity of hydride attack on a prochiral ketone.
Caption: Key properties and structure of this compound.
The Corey-Bakshi-Shibata (CBS) Reduction: Mechanism of Action
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[4][6] The reaction is catalyzed by the CBS oxazaborolidine and utilizes a borane (B79455) source, typically borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), as the stoichiometric reducing agent.[3][5]
The mechanism, as proposed by E.J. Corey, involves a series of coordinated steps that ensure high enantioselectivity:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the coordinated borane as a hydride donor.[3][6]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst. The ketone orients itself to minimize steric interactions between its larger substituent and the diphenylmethyl group of the catalyst.[3]
-
Intramolecular Hydride Transfer: A hydride ion is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state.[6] This intramolecular transfer occurs on a specific face of the ketone, dictated by the steric environment of the catalyst, leading to the formation of a chiral alkoxyborane intermediate.
-
Catalyst Regeneration and Product Formation: The alkoxyborane intermediate dissociates, regenerating the catalyst for the next catalytic cycle. An acidic workup then liberates the final chiral alcohol product.[3]
Caption: The catalytic cycle of the CBS reduction.
Quantitative Data on Enantioselective Ketone Reduction
The this compound catalyst has demonstrated high efficacy in the asymmetric reduction of a wide range of ketones. The enantiomeric excess (ee) and yield are dependent on the substrate, reaction temperature, and the borane source used. Anhydrous conditions are crucial for achieving high enantioselectivity.[3]
| Ketone Substrate | Product | Borane Source | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone (B1666503) | (R)-1-Phenylethanol | BH₃·THF | 23 | >99 | 94.7 | [7] |
| Propiophenone | (R)-1-Phenyl-1-propanol | BH₃·THF | - | 92 | 92 | [8] |
| Butyrophenone | (R)-1-Phenyl-1-butanol | BH₃·THF | - | 87 | 87 | [8] |
| Isobutyrophenone | (R)-1-Phenyl-2-methyl-1-propanol | BH₃·THF | - | 87 | 87 | [8] |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | BH₃·THF | - | - | 89 | [8] |
| 2,2,2-Trifluoroacetophenone | (R)-2,2,2-Trifluoro-1-phenylethanol | BH₃·THF | RT | - | low | [9] |
| Benzalacetone | (R)-4-Phenyl-3-buten-2-ol | Catecholborane | -78 | - | 92 | [9] |
Experimental Protocols
Preparation of this compound Catalyst
The catalyst can be prepared from (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine and a methylboron source.[5]
Materials:
-
(R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine
-
Methylboronic acid or trimethylboroxine
-
Dean-Stark apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine and methylboronic acid (or trimethylboroxine) in a molar ratio of approximately 1:1.
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the mixture to reflux under an inert atmosphere.
-
Water will be generated and collected in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to obtain the this compound catalyst as a solid or a concentrated solution in toluene.
-
The catalyst should be stored under an inert atmosphere to prevent decomposition.
General Procedure for the Enantioselective Reduction of a Ketone (e.g., Acetophenone)
This protocol describes a typical procedure for the CBS reduction of acetophenone to (R)-1-phenylethanol.[10]
Materials:
-
This compound (as a solution in toluene, e.g., 1.0 M)
-
Borane-tetrahydrofuran complex (BH₃·THF, e.g., 1.0 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (e.g., 1 M)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To an oven-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the this compound solution (typically 5-10 mol% relative to the ketone).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (approximately 0.6-1.0 equivalents relative to the ketone) to the catalyst solution with stirring.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the catalyst-borane complex.
-
In a separate flask, prepare a solution of acetophenone in anhydrous THF.
-
Cool the catalyst-borane complex mixture to the desired reaction temperature (e.g., -20 °C to room temperature).
-
Slowly add the acetophenone solution to the reaction mixture via a syringe or dropping funnel over a period of 10-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench the reaction by the slow and careful addition of methanol at 0 °C to decompose any excess borane.
-
Acidify the mixture with hydrochloric acid (1 M) and stir for 30 minutes.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral (R)-1-phenylethanol.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Caption: A typical workflow for the CBS reduction of a ketone.
Conclusion
This compound is a powerful and versatile catalyst for the enantioselective reduction of prochiral ketones. Its well-defined chiral structure and the predictable mechanism of the CBS reduction have made it an indispensable tool in academic research and the pharmaceutical industry for the synthesis of enantiomerically pure alcohols. The straightforward experimental procedures and the high levels of stereocontrol achievable underscore the significance of this catalyst in modern organic synthesis. Careful control of reaction conditions, particularly the exclusion of water, is paramount to achieving optimal results.
References
- 1. CAS 112022-83-0: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. york.ac.uk [york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
Synthesis of (R)-2-Methyl-CBS-oxazaborolidine from (R)-(+)-diphenylprolinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (R)-2-Methyl-CBS-oxazaborolidine, a widely used chiral catalyst in asymmetric synthesis, starting from (R)-(+)-diphenylprolinol. This document details the reaction pathways, experimental protocols, and characterization data necessary for the successful preparation of this pivotal reagent.
Introduction
This compound, a cornerstone of the Corey-Bakshi-Shibata (CBS) reduction, is a highly effective catalyst for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1] Its prevalence in academia and industry, particularly in the synthesis of pharmaceutical intermediates, stems from its ability to afford high yields and excellent enantioselectivity.[2][3] This guide focuses on its preparation from the readily available chiral precursor, (R)-(+)-diphenylprolinol.
Reaction Principle
The synthesis of this compound involves the condensation reaction between (R)-(+)-diphenylprolinol and a suitable methylboron reagent. This reaction forms the characteristic oxazaborolidine ring system. Two common and effective methylboron sources for this transformation are methylboronic acid and trimethylboroxine (B150302). The reaction proceeds with the elimination of water, which is typically removed azeotropically to drive the reaction to completion.
Experimental Protocols
This section outlines detailed experimental procedures for the synthesis of this compound using either methylboronic acid or trimethylboroxine.
Synthesis using Methylboronic Acid
This method involves the direct condensation of (R)-(+)-diphenylprolinol with methylboronic acid.
Materials:
-
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol ((R)-(+)-diphenylprolinol)
-
Methylboronic acid
-
Toluene (B28343), anhydrous
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add (R)-(+)-diphenylprolinol (1.0 equivalent) and toluene.
-
Stir the mixture to dissolve the starting material.
-
Add methylboronic acid (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours, when no more water is collected), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation.
Synthesis using Trimethylboroxine
An alternative and efficient method utilizes trimethylboroxine as the methylating agent.
Materials:
-
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol ((R)-(+)-diphenylprolinol)
-
Trimethylboroxine (methyl boron acid anhydride)
-
Toluene, anhydrous
Equipment:
-
Three-necked round-bottom flask
-
Water trap
-
Heating mantle
-
Magnetic stirrer
-
Nitrogen inlet
Procedure:
-
In a three-necked flask equipped with a water trap and under a nitrogen atmosphere, dissolve (R)-(+)-diphenylprolinol (1.0 equivalent) in toluene (e.g., 2.5 g in 20 mL).[4]
-
Over a period of 15 minutes, add trimethylboroxine (0.3-1.0 equivalents).[4] An exotherm may be observed.
-
Stir the reaction mixture at room temperature (20-30 °C) for 0.5-2 hours.[4]
-
Heat the mixture to 110-130 °C and distill off the toluene until the reaction volume is significantly reduced.[4]
-
Cool the reaction mixture to 60 °C and add fresh toluene.[4]
-
Continue the distillation until a concentration of approximately 1M is reached.[4]
-
For obtaining the solid product, remove the entire solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Synthesis with Methylboronic Acid | Synthesis with Trimethylboroxine |
| Molar Ratio of Reactants | (R)-(+)-diphenylprolinol : Methylboronic acid (1.0 : 1.1) | (R)-(+)-diphenylprolinol : Trimethylboroxine (1.0 : 0.3-1.0)[4] |
| Solvent | Toluene | Toluene[4] |
| Reaction Temperature | Reflux | 20-30 °C initially, then 110-130 °C[4] |
| Reaction Time | Monitored by TLC (typically several hours) | 0.5-2 hours at room temperature, followed by distillation[4] |
| Typical Yield | High (specific yield data not readily available in searched literature) | High (specific yield data not readily available in searched literature) |
Purification and Characterization
The final product, this compound, is a white to off-white solid. It is sensitive to moisture and should be stored under an inert atmosphere.[3]
Purification:
-
Vacuum Distillation: The crude product can be purified by vacuum distillation.
-
Direct Use: For many applications, the toluene solution of the catalyst can be used directly after synthesis.[4]
Characterization Data:
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 85-95 °C[5] |
| Density | 0.95 g/mL at 25 °C[3] |
| Molecular Formula | C₁₈H₂₀BNO |
| Molecular Weight | 277.17 g/mol |
Spectroscopic Data:
While specific spectra were not found in the search results, supplier data confirms the structure by NMR and IR. A patent for the synthesis of the (S)-enantiomer using trimethylboroxine reports a ¹¹B NMR chemical shift of 32.5 ppm (in CDCl₃).[4] For detailed characterization, it is recommended to acquire ¹H NMR, ¹³C NMR, and IR spectra of the synthesized product and compare them with reference data if available.
Logical Workflow and Reaction Pathway
The following diagrams illustrate the synthesis workflow and the reaction pathway.
Caption: General Experimental Workflow for Synthesis.
References
The Role of Borane in CBS Reduction with (R)-2-Methyl-CBS-oxazaborolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, enabling the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high stereocontrol.[1] This technical guide provides an in-depth examination of the critical role of borane (B79455) in conjunction with the chiral catalyst, (R)-2-Methyl-CBS-oxazaborolidine. We will explore the intricate mechanism of action, present quantitative data on its performance with various substrates, and provide detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic chemistry and drug development, facilitating the successful application of this powerful synthetic methodology.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often dictated by its stereochemistry. The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, has emerged as a highly reliable and widely adopted method for the asymmetric reduction of a broad range of ketones.[2][3] The reaction typically employs a chiral oxazaborolidine catalyst, such as this compound, in the presence of a borane source to achieve high yields and excellent enantioselectivities.[4]
The success of the CBS reduction lies in the unique interplay between the chiral catalyst and the borane reagent. This guide will dissect this relationship, providing a detailed understanding of how borane is activated and how this activation leads to a highly organized, stereoselective hydride transfer.
The Catalytic Cycle: A Symphony of Activation
The remarkable efficiency and stereoselectivity of the CBS reduction stem from a well-defined catalytic cycle that involves the dual activation of both the borane reducing agent and the ketone substrate.[5] The this compound catalyst, in concert with borane, orchestrates a highly organized transition state that dictates the facial selectivity of the hydride attack.
The catalytic cycle can be broken down into the following key steps:
-
Formation of the Active Catalyst-Borane Complex: The first step involves the coordination of a molecule of borane (typically from a source like BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the this compound catalyst.[1][5] This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[5]
-
Ketone Coordination: The now more Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the prochiral ketone. The ketone orients itself to minimize steric interactions between its larger substituent and the diphenylmethyl group of the catalyst. This preferential binding is a crucial element in establishing the subsequent stereochemical outcome.
-
Stereoselective Intramolecular Hydride Transfer: With both the borane and the ketone activated and held in a rigid, chair-like six-membered transition state, a hydride ion is transferred from the activated borane to the carbonyl carbon.[1] The facial selectivity of this hydride transfer is dictated by the chiral environment created by the catalyst, leading to the formation of one enantiomer of the alcohol product preferentially.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst. The catalyst is then free to coordinate with another molecule of borane and enter a new catalytic cycle. An acidic workup is typically required to hydrolyze the alkoxyborane and liberate the final chiral alcohol product.[5]
References
(R)-2-Methyl-CBS-oxazaborolidine Catalyst: An In-depth Technical Guide to Enantioselective Reductions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (R)-2-Methyl-CBS-oxazaborolidine catalyst, a cornerstone of asymmetric synthesis, has revolutionized the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. Developed by Corey, Bakshi, and Shibata, this organoboron catalyst, often referred to as the CBS catalyst, provides a reliable and highly predictable method for establishing stereocenters, a critical step in the synthesis of pharmaceuticals and other complex chiral molecules.[1][2][3] Its widespread adoption stems from its ability to afford high enantiomeric excess (e.e.) under mild reaction conditions, its broad substrate scope, and the predictability of the product's absolute stereochemistry.[3][4] This technical guide provides a comprehensive overview of the enantioselectivity of the this compound catalyst, including detailed experimental protocols, quantitative data, and a mechanistic exploration through signaling pathway diagrams.
Mechanism of Enantioselectivity
The remarkable enantioselectivity of the this compound catalyst arises from a well-defined, chair-like six-membered transition state. The catalytic cycle, often referred to as the Corey-Itsuno reduction, involves the coordination of a borane (B79455) source (e.g., BH₃•THF or BH₃•SMe₂) to the nitrogen atom of the oxazaborolidine ring.[2][4] This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[1] The prochiral ketone then coordinates to the Lewis acidic boron in a sterically controlled manner, positioning the larger substituent (Rₗ) away from the bulky diphenylmethyl group of the catalyst to minimize steric hindrance.[5] This preferential orientation directs the intramolecular hydride transfer from the coordinated borane to one face of the carbonyl group, leading to the formation of the desired enantiomer of the alcohol.[2]
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
The Dawn of Asymmetric Ketone Reduction: Early Applications of (R)-2-Methyl-CBS-oxazaborolidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. A pivotal breakthrough in this endeavor was the development of the (R)-2-Methyl-CBS-oxazaborolidine catalyst, a powerful tool for the asymmetric reduction of prochiral ketones. This technical guide delves into the seminal, early applications of this catalyst, providing a detailed look at the experimental protocols, quantitative outcomes, and the mechanistic underpinnings that established it as a staple in the synthetic organic chemist's toolkit.
Introduction to the Corey-Bakshi-Shibata (CBS) Reduction
In 1987, E. J. Corey, R. K. Bakshi, and S. Shibata reported a highly efficient and practical method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This reaction, now famously known as the Corey-Bakshi-Shibata (CBS) reduction or Corey-Itsuno reduction, utilizes a chiral oxazaborolidine catalyst, with the B-methylated derivative, this compound, proving to be particularly robust and effective. The catalyst, used in substoichiometric amounts (typically 5-10 mol%), activates borane (B79455) for a highly face-selective hydride transfer to the ketone substrate, affording chiral alcohols in high yields and with excellent enantiomeric excess.
The this compound catalyst offered a significant advantage over previous methods due to its stability, ease of preparation, and the high degree of enantioselectivity it conferred across a wide range of substrates. Unlike its air- and moisture-sensitive precursor, the B-methylated version can be stored and handled in the air, a practical feature that facilitated its widespread adoption.
The Catalytic Cycle: A Mechanistic Overview
The remarkable stereoselectivity of the CBS reduction is rationalized by a well-defined catalytic cycle. The mechanism, as proposed by Corey and coworkers, involves the initial coordination of borane to the nitrogen atom of the this compound catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor. The ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron, orienting its two substituents to minimize steric interactions with the catalyst's framework. This preferential coordination directs the hydride transfer from the exocyclic borane to one specific face of the carbonyl group, leading to the formation of the chiral alcohol with a predictable absolute stereochemistry.
The Corey-Itsuno Reduction: A Technical Guide to an Asymmetric Synthesis Cornerstone
Authored For: Researchers, Scientists, and Drug Development Professionals
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, stands as a pillar in the field of asymmetric synthesis, providing a reliable and highly stereoselective method for the reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] This powerful transformation utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source to achieve exceptional levels of enantioselectivity, often exceeding 95% enantiomeric excess (ee).[4][5] Its broad applicability across a diverse range of ketone substrates has cemented its importance in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1][4][6]
Core Theoretical Principles
The remarkable stereoselectivity of the Corey-Itsuno reduction is rooted in a well-defined, catalyst-controlled mechanism. The key to this transformation is the chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol such as (S)- or (R)-prolinol.[7][8]
The catalytic cycle can be understood through the following key stages:
-
Formation of the Active Catalyst: The oxazaborolidine catalyst coordinates with a molecule of borane (from a source like BH₃·THF or BH₃·SMe₂) at its Lewis basic nitrogen atom. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[1][2][7]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron of the catalyst. This coordination is sterically directed, with the ketone approaching the catalyst in a way that minimizes steric hindrance between the larger substituent on the ketone and the chiral framework of the catalyst.[2]
-
Stereoselective Hydride Transfer: A face-selective intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone via a highly organized, six-membered, chair-like transition state.[2][5] The rigid structure of this transition state is crucial for enforcing the high degree of stereocontrol.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. An acidic workup is typically employed to hydrolyze the alkoxyborane and furnish the desired chiral alcohol.[2]
The predictability of the stereochemical outcome is a significant advantage of the Corey-Itsuno reduction. The chirality of the resulting alcohol is determined by the enantiomer of the oxazaborolidine catalyst used.
Quantitative Data Summary
The Corey-Itsuno reduction has been successfully applied to a wide array of ketone substrates. The following tables summarize the typical yields and enantiomeric excesses achieved for different classes of ketones.
Table 1: Asymmetric Reduction of Aryl Alkyl Ketones
| Ketone Substrate | Catalyst | Borane Source | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 95 | 96 | [9] |
| Propiophenone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 92 | 92 | [9] |
| Butyrophenone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 87 | 87 | [9] |
| Isobutyrophenone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 87 | 87 | [9] |
Table 2: Asymmetric Reduction of Aliphatic Ketones
| Ketone Substrate | Catalyst | Borane Source | Yield (%) | ee (%) | Reference |
| Cyclohexyl methyl ketone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | - | 89 | [9] |
| 2-Butanone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | - | 3 | [9] |
| 3-Methyl-2-butanone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | - | 3 | [9] |
Table 3: Asymmetric Reduction of α,β-Unsaturated Ketones
| Ketone Substrate | Catalyst | Borane Source | Yield (%) | ee (%) | Reference |
| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS catalyst | - | 89 | 91 | [1] |
Key Experimental Protocols
Strict adherence to anhydrous conditions is critical for achieving high enantioselectivity, as the presence of water can lead to non-selective reduction pathways.[1][2]
Preparation of the (S)-2-Methyl-CBS-oxazaborolidine Catalyst
A stable, solid form of the B-methylated oxazaborolidine catalyst can be prepared for storage and subsequent use.
Methodology:
-
To a flask containing (S)-α,α-diphenyl-2-pyrrolidinemethanol, add methylboronic acid and toluene (B28343).
-
Heat the mixture to reflux under a nitrogen atmosphere, continuously removing the water generated using a Dean-Stark trap.
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the solid (S)-2-Methyl-CBS-oxazaborolidine.
-
The solid catalyst should be stored under an inert atmosphere.[9]
General Procedure for the Asymmetric Reduction of a Prochiral Ketone (e.g., Acetophenone)
This protocol describes the in situ generation of the catalyst followed by the reduction.
Methodology:
-
To a two-neck round-bottom flask under a nitrogen atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 eq.) and anhydrous THF.
-
Add a borane source, such as tetrabutylammonium (B224687) borohydride (B1222165) (1.0 eq.), and stir the mixture at 25 °C for 15 minutes.
-
Add methyl iodide (1.0 eq.) to the reaction mixture and continue stirring for 30 minutes to generate the active catalyst.
-
In a separate flask, prepare a solution of the ketone (e.g., acetophenone, 1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at 25 °C until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of 3 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the chiral alcohol.[9]
Asymmetric Reduction using Catecholborane
For certain substrates, particularly α,β-enones, catecholborane can be an effective borane source, often allowing for reactions at very low temperatures.
Methodology:
-
Cool a solution of the ketone (1.0 eq.) in anhydrous toluene to -78 °C.
-
Add a solution of (R)-2-methyl-CBS-oxazaborolidine (0.2 eq.) in toluene and stir for 5 minutes at -78 °C.
-
Slowly add a solution of catecholborane (1.8 eq.) in THF.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.[2]
Visualizing the Core Principles
The following diagrams illustrate the key mechanistic steps and a general workflow for the Corey-Itsuno reduction.
Caption: The catalytic cycle of the Corey-Itsuno reduction.
Caption: A generalized experimental workflow for the Corey-Itsuno reduction.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. insuf.org [insuf.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 7. (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | Benchchem [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to (R)-2-Methyl-CBS-oxazaborolidine
(R)-2-Methyl-CBS-oxazaborolidine , also known as Corey's catalyst, is a chiral organoboron catalyst widely employed in asymmetric synthesis.[1][2] Its primary application is in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, a transformation of significant importance in the synthesis of pharmaceuticals and other fine chemicals.[1][3][4] This guide provides a comprehensive overview of its properties, mechanism of action, and a detailed experimental protocol for its use.
Properties of this compound
The physical and chemical properties of this compound are summarized in the table below. The data is provided for the solid compound and its commonly used 1 M solution in toluene (B28343).
| Property | Value |
| CAS Number | 112022-83-0[1][5][6][7] |
| Molecular Formula | C₁₈H₂₀BNO[1][5][6] |
| Molecular Weight | 277.17 g/mol [1][3][6] |
| Appearance | Solid[8] or Clear Pale Yellow Solution (1M in Toluene)[5] |
| Melting Point | 85-95 °C[8][9] |
| Boiling Point (1M in Toluene) | 111 °C[6][9] |
| Density (1M in Toluene) | 0.95 g/mL at 25 °C[6][9] |
| Synonyms | (R)-(+)-2-Methyl-CBS-oxazaborolidine, (R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine, Corey's catalyst[1] |
The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of a wide range of prochiral ketones.[10] The reaction is catalyzed by a chiral oxazaborolidine, such as this compound, and utilizes a borane (B79455) source, typically borane-dimethylsulfide (BMS) or borane-tetrahydrofuran (B86392) (THF) complex.[2][10]
The mechanism of the CBS reduction involves a well-defined catalytic cycle that ensures high enantioselectivity.[10][11] The key steps are:
-
Coordination of the borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[10][11] This coordination enhances the Lewis acidity of the endocyclic boron atom.[10][11]
-
The activated catalyst-borane complex then coordinates to the ketone at the sterically more accessible lone pair of the oxygen atom.[10]
-
A face-selective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs via a six-membered ring transition state.[10][12]
-
The resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle.[10]
-
Acidic workup of the alkoxyborane yields the chiral alcohol.[10]
This catalytic cycle is highly efficient, typically requiring only 2-10 mol% of the CBS catalyst.[2] The reaction is sensitive to moisture, and therefore, must be conducted under anhydrous conditions to achieve high enantiomeric excess.[10][13]
Experimental Protocol: Asymmetric Reduction of Acetophenone (B1666503)
This protocol provides a general procedure for the asymmetric reduction of acetophenone to (R)-1-phenylethanol using this compound.
Materials:
-
This compound (1 M solution in toluene)
-
Borane-dimethylsulfide complex (BMS)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the this compound solution (0.05 to 0.1 equivalents).
-
The solvent is typically removed under vacuum and replaced with anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-dimethylsulfide complex (0.6 to 1.0 equivalents) to the catalyst solution and stir for 10-15 minutes at this temperature.
-
In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.
-
Slowly add the acetophenone solution to the catalyst-borane mixture at 0 °C.
-
The reaction mixture is then stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of methanol.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica (B1680970) gel to yield (R)-1-phenylethanol.
Visualization of the Catalytic Cycle
The following diagrams illustrate the key relationships and the catalytic cycle of the Corey-Bakshi-Shibata reduction.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. (R)-(+)-2-Methyl-CBS-oxazaborolidine, 97% 112022-83-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. CAS 112022-83-0: this compound [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (R)-(+)-2-甲基-CBS-噁唑硼烷 溶液 1 M in toluene | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C18H20BNO | CID 9838490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-(+)-2-Methyl-CBS-oxazaborolidine 112022-83-0 [sigmaaldrich.com]
- 9. 133261-83-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Reduction of Prochiral Ketones using (R)-2-Methyl-CBS-oxazaborolidine
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols using the (R)-2-Methyl-CBS-oxazaborolidine catalyst. This method, commonly known as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of modern asymmetric synthesis, offering high enantioselectivity and broad substrate scope.[1][2] These notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule is often dependent on its stereochemistry. The enantioselective reduction of prochiral ketones provides a direct and efficient route to chiral secondary alcohols, which are versatile building blocks in the synthesis of complex molecules.[3]
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst, such as this compound, in the presence of a stoichiometric borane (B79455) source (e.g., borane-THF or borane-dimethyl sulfide (B99878) complex) to achieve high levels of asymmetric induction.[4][5] The catalyst, derived from the chiral amino alcohol (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in the preferential formation of one enantiomer of the alcohol.[5][6]
Key Features of the CBS Reduction:
-
High Enantioselectivity: Excellent enantiomeric excess (ee) is often achieved for a wide range of substrates.[2]
-
Predictable Stereochemistry: The facial selectivity of the reduction is predictable based on the stereochemistry of the catalyst.
-
Broad Substrate Scope: The method is applicable to aryl-alkyl, dialkyl, and α,β-unsaturated ketones.[1]
-
Catalytic Nature: The chiral oxazaborolidine is used in catalytic amounts, typically 2-10 mol%.[5]
Catalytic Cycle
The mechanism of the CBS reduction involves the formation of a catalyst-borane complex, which then coordinates to the ketone in a sterically controlled manner. This is followed by an intramolecular hydride transfer to the carbonyl carbon, yielding the chiral alcohol and regenerating the catalyst.[1][7]
Caption: Catalytic cycle of the CBS reduction.
Data Presentation
The following table summarizes the performance of the this compound catalyst in the enantioselective reduction of various prochiral ketones.
| Substrate (Ketone) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| Acetophenone | Borane-THF | THF | - | 97 | 96 | (R) | [8] |
| 4'-Fluoroacetophenone | Borane-dimethyl sulfide | THF | -30 | >90 | >95 | (S) | [8] |
| 7-(Benzyloxy)hept-1-en-3-one | - | - | - | 89 | 91 | (S) | [1] |
| α-Tetralone | Borane-THF | THF | Room Temp. | - | 85 | - | [3][9] |
| 2-Chloro-1-phenylethanol | Borane-THF | THF | Room Temp. | - | 91-98 | (S) | [3] |
Note: The product configuration depends on the relative size of the ketone substituents and the catalyst enantiomer used. With the (R)-CBS catalyst, the hydride is delivered to the Re face of the ketone, generally leading to the (R)-alcohol when the larger substituent is considered.
Experimental Protocols
4.1 General Considerations
The CBS reduction is sensitive to moisture; therefore, all reactions must be conducted under anhydrous conditions using oven-dried glassware and anhydrous solvents.[1][7] An inert atmosphere (e.g., argon or nitrogen) should be maintained throughout the experiment.
4.2 General Procedure for the Enantioselective Reduction of a Prochiral Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-tetrahydrofuran complex (BH3·THF)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., dichloromethane (B109758) or ethyl acetate) and chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (5-10 mol%).
-
Solvent Addition: Add anhydrous THF to the flask.
-
Borane Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add the borane reagent (e.g., BMS or BH3·THF, 1.0-1.5 equivalents) dropwise to the stirred catalyst solution. Stir the mixture for 10-15 minutes at 0 °C.
-
Substrate Addition: In a separate flame-dried flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF. Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C). Slowly add the ketone solution to the reaction mixture dropwise over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-2 hours), slowly and carefully quench the reaction by the dropwise addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Add 2 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Characterization: Characterize the purified alcohol by standard analytical techniques (NMR, IR, MS). Determine the enantiomeric excess by chiral HPLC or GC analysis.
Experimental Workflow
The following diagram outlines the general workflow for the enantioselective reduction of a prochiral ketone using the CBS methodology.
Caption: General experimental workflow for CBS reduction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, increase temperature slightly, or add more reducing agent. |
| Decomposition of product or starting material | Ensure proper quenching and workup conditions. | |
| Low Enantioselectivity | Presence of moisture | Use rigorously dried glassware and anhydrous solvents. |
| Reaction temperature too high | Perform the reaction at a lower temperature. | |
| Impure catalyst | Use a fresh or purified batch of the CBS catalyst. | |
| Exothermic Reaction | Too rapid addition of reagents | Add the borane and ketone solutions slowly and ensure efficient cooling. |
Safety Precautions
-
Borane reagents (BMS and BH3·THF) are flammable and react violently with water. Handle them in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The quenching and workup steps involving methanol and HCl can be exothermic. Perform these additions slowly and with cooling.
Conclusion
The enantioselective reduction of prochiral ketones using this compound is a robust and highly reliable method for the synthesis of chiral secondary alcohols. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize this powerful tool in their synthetic endeavors. The predictability of the stereochemical outcome and the high enantioselectivities achievable make the CBS reduction an invaluable transformation in modern organic chemistry.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ruifuchem.com [ruifuchem.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Corey-Bakshi-Shibata (CBS) Reduction: A Detailed Protocol for Asymmetric Synthesis of Chiral Alcohols
Application Note | Organic Synthesis | Asymmetric Catalysis
Introduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly efficient and versatile method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-proline, and a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). The CBS reduction is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome, making it an invaluable tool in academic research and the pharmaceutical industry for the synthesis of chiral building blocks and active pharmaceutical ingredients.
This application note provides detailed experimental protocols for the CBS reduction, including the preparation of the catalyst and the asymmetric reduction of a model ketone. It also presents a summary of the reaction's performance with various substrates and a visualization of the catalytic cycle.
Data Presentation
The CBS reduction is effective for a wide range of ketones, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones. The enantioselectivity is typically high, often exceeding 95% enantiomeric excess (ee). The following tables summarize the performance of the CBS reduction with various ketone substrates.
Table 1: Enantioselective Reduction of Various Ketones using (S)-2-Methyl-CBS-oxazaborolidine
| Ketone Substrate | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Acetophenone | BH₃·SMe₂ | THF | >90 | >95 | (R) |
| Propiophenone | BH₃·THF | THF | 97 | 96 | (R) |
| 4'-Fluoroacetophenone | BH₃·SMe₂ | THF | >90 | >95 | (S) (with (R)-catalyst) |
| 1-Tetralone | BH₃·THF | THF | 95 | 94 | (R) |
| Cyclohexyl methyl ketone | BH₃·THF | THF | 85 | 89 | (R) |
| Benzylacetone | BH₃·THF | THF | 92 | 69 | (R) |
Table 2: Influence of Catalyst and Reducing Agent on the Reduction of Acetophenone
| Catalyst | Reducing Agent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 23 | 97 | 96 |
| (S)-2-Butyl-CBS-oxazaborolidine | BH₃·THF | 23 | 95 | 97 |
| (S)-2-Phenyl-CBS-oxazaborolidine | BH₃·THF | 23 | 96 | 95 |
| (S)-2-Methyl-CBS-oxazaborolidine | Catecholborane | -78 | 94 | 98 |
Experimental Protocols
Materials and Reagents:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Borane-tetrahydrofuran complex (BH₃·THF) (1 M solution)
-
Ketone substrate (e.g., acetophenone)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene (B28343)
-
Methanol
-
Hydrochloric acid (2 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol 1: Preparation of (S)-2-Methyl-CBS-oxazaborolidine Catalyst
This protocol describes the preparation of a stable, solid B-methylated oxazaborolidine catalyst that can be stored for future use.
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1 equivalent) and methylboronic acid (1.1 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Azeotropic Water Removal: Heat the mixture to reflux under a nitrogen atmosphere. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Reaction Completion: Continue refluxing until the theoretical amount of water has been collected.
-
Isolation: Cool the reaction
Application Notes and Protocols: (R)-2-Methyl-CBS-oxazaborolidine Catalyzed Reductions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for enantioselective reductions catalyzed by (R)-2-Methyl-CBS-oxazaborolidine. This powerful tool, central to the Corey-Bakshi-Shibata (CBS) reduction, offers a reliable method for the synthesis of chiral alcohols from prochiral ketones with high enantioselectivity.[1][2]
Introduction
The this compound is a chiral organoboron catalyst widely employed in asymmetric synthesis.[3][4] Developed by Itsuno and further popularized by E. J. Corey, this catalyst, in conjunction with a borane (B79455) source, facilitates the highly enantioselective reduction of a broad range of prochiral ketones to their corresponding chiral secondary alcohols.[1][3] The reaction is lauded for its predictability, operational simplicity, and high yields, making it a valuable transformation in the synthesis of pharmaceuticals, natural products, and other complex chiral molecules.[5][6]
Mechanism of Action
The catalytic cycle of the CBS reduction involves a dual-activation mechanism. The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane (e.g., BH₃·THF), activating it as a hydride donor. Simultaneously, the Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone substrate. This ternary complex arranges in a six-membered chair-like transition state, where the hydride is delivered to one face of the ketone, dictated by steric hindrance. The larger substituent of the ketone orients away from the catalyst's diphenylmethyl group, ensuring high stereocontrol. Following hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle.
Caption: Catalytic cycle of the CBS reduction.
Substrate Scope
The CBS reduction is effective for a wide array of ketone substrates, demonstrating its versatility in organic synthesis.[1][5] High enantioselectivities are generally achieved when there is a significant steric difference between the two substituents attached to the carbonyl group.
Aryl Alkyl Ketones
This class of ketones is among the most well-behaved substrates for CBS reduction, consistently affording high yields and excellent enantiomeric excesses (ee).
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Borane Source | Reference |
| Acetophenone | (R)-1-Phenylethanol | 97 | 94.7 | BH₃·THF | [7] |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | - | >95 | BH₃·THF | [8] |
| α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthalenol | 88 | 85 | BH₃·THF | [9] |
Dialkyl Ketones
The enantioselective reduction of dialkyl ketones can be more challenging due to smaller steric differentiation. However, with appropriate catalyst selection and reaction conditions, high enantioselectivity can be achieved.
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Borane Source | Reference |
| 2-Butanone | (R)-2-Butanol | - | 72 | BH₃·THF | [10] |
| 2-Pentanone | (R)-2-Pentanol | - | 74 | BH₃·THF | [10] |
| Cyclohexyl methyl ketone | (R)-Cyclohexyl(phenyl)methanol | - | >90 | BH₃·THF | [9] |
α,β-Unsaturated Ketones
A key advantage of the CBS reduction is its chemoselectivity for the 1,2-reduction of α,β-unsaturated ketones, yielding chiral allylic alcohols without significant reduction of the carbon-carbon double bond.[11]
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Borane Source | Reference |
| Benzalacetone | (R)-4-Phenyl-3-buten-2-ol | 87 | 84 | BH₃·THF | [9] |
| 1-Acetylcyclohexene | (R)-1-(1-Cyclohexenyl)ethanol | 92 | 85 | BH₃·THF | [9] |
Other Substrates
The utility of the CBS reduction extends to other carbonyl-containing compounds, including ynones, ketones with heteroatoms, and even imines and oxime ethers, leading to the formation of chiral amines.[1][12][13]
| Substrate | Product | Yield (%) | ee (%) | Borane Source | Reference |
| Acetophenone O-methyloxime | (R)-1-Phenylethylamine | - | - | BH₃·THF | [7] |
| Various Imines | Chiral Amines | Good to Excellent | Good to Excellent | - | [13] |
Experimental Protocols
Adherence to strict anhydrous conditions is crucial, as water can negatively impact enantioselectivity.[14][15]
General Protocol for the Catalytic Reduction of a Prochiral Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (5-10 mol%)
-
Borane source (e.g., 1.0 M BH₃·THF in THF, 1.0-1.5 equiv)
-
Prochiral ketone (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1N HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound.
-
Add anhydrous THF via syringe.
-
Cool the solution to the desired temperature (typically between -78 °C and room temperature).
-
Slowly add the borane-THF solution dropwise to the catalyst solution. Stir for 10-15 minutes to allow for the formation of the catalyst-borane complex.
-
In a separate flame-dried flask, dissolve the prochiral ketone in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane complex solution over a period of 30-60 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Add 1N HCl and stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: General experimental workflow for CBS reduction.
Conclusion
The this compound catalyzed reduction is a highly reliable and versatile method for the asymmetric synthesis of chiral alcohols. Its broad substrate scope, high enantioselectivity, and predictable stereochemical outcome have established it as a cornerstone of modern organic synthesis. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of enantiomerically enriched compounds for a variety of applications, including drug discovery and development.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CAS 112022-83-0: this compound [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. york.ac.uk [york.ac.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | Benchchem [benchchem.com]
- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. CBS Catalysts [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
Application Notes: Synthesis of Chiral Alcohols with High Enantiomeric Excess Using the Corey-Bakshi-Shibata (CBS) Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries.[1] The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method that utilizes a chiral oxazaborolidine catalyst to achieve this transformation with exceptional levels of stereocontrol, often yielding enantiomeric excesses (e.e.) greater than 95%.[2][3] This methodology is prized for its predictable stereochemical outcomes, broad substrate scope, and operational simplicity under mild reaction conditions.[2][3][4]
These application notes provide a detailed overview of the CBS reduction, including its mechanism, substrate scope with representative data, and detailed experimental protocols for the synthesis of chiral alcohols.
Mechanism of Action
The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane (B79455) reducing agent (e.g., BH₃·THF or BH₃·SMe₂).[2][3] The catalytic cycle proceeds through a well-defined transition state that accounts for the high enantioselectivity observed.
The key steps of the mechanism are as follows:
-
Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[5][6]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. This coordination occurs preferentially at the sterically more accessible lone pair of the ketone's carbonyl oxygen.[5][6]
-
Enantioselective Hydride Transfer: A face-selective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a six-membered ring transition state.[3][5] This transfer delivers the alkoxyborane and regenerates the catalyst.[5]
-
Work-up: An acidic work-up hydrolyzes the resulting alkoxyborane to yield the desired chiral secondary alcohol.[5]
The rigid bicyclic structure of the oxazaborolidine catalyst is crucial for achieving high enantiomeric excess.[5]
Data Presentation
The CBS reduction is effective for a wide range of substrates, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones.[3][6] The following tables summarize the typical performance of the CBS reduction with various ketone substrates.
Table 1: Enantioselective Reduction of Aryl Alkyl Ketones
| Starting Material | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |
| 4'-Fluoroacetophenone (B120862) | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide (B99878) | THF | >90 | >95 |
| Acetophenone | (S)-Me-CBS-oxazaborolidine (10) | BH₃·THF | THF | 91-98 | >95 |
| 2-Chloroacetophenone | (S)-Me-CBS-oxazaborolidine (10) | BH₃·THF | THF | 91-98 | >95 |
Table 2: Enantioselective Reduction of α,β-Unsaturated Ketones
| Starting Material | Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| Benzalacetone | Chiral Lactam Alcohol Derived Oxazaborolidine (10) | BH₃ and p-iodophenol | THF | -40 | 88 | 94 |
| 4-(p-Chlorophenyl)-3-buten-2-one | Chiral Lactam Alcohol Derived Oxazaborolidine (10) | BH₃ and p-iodophenol | THF | -40 | 85 | 92 |
| 4-(p-Methylphenyl)-3-buten-2-one | Chiral Lactam Alcohol Derived Oxazaborolidine (10) | BH₃ and p-iodophenol | THF | -40 | 89 | 91 |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Reduction of a Prochiral Ketone
This protocol is a general guideline for the CBS reduction of a prochiral ketone.
Materials:
-
Prochiral ketone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (typically 1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-tetrahydrofuran complex (BH₃·THF) solution (typically 1.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (5-10 mol%). Dilute with anhydrous THF.
-
Borane Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add the borane solution (typically 1.0-1.5 equivalents) dropwise to the stirred catalyst solution. Stir the mixture for 15 minutes at 0 °C.
-
Substrate Addition: In a separate flame-dried flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to the desired temperature (typically between -40 °C and -78 °C). Slowly add the ketone solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature is maintained.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Add 2 M HCl and stir for another 30 minutes. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure chiral alcohol.
-
Characterization: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Synthesis of (S)-1-(4-Fluorophenyl)ethanol [7]
Materials:
-
4'-Fluoroacetophenone (1.38 g, 10.0 mmol)
-
This compound (e.g., 1.0 mmol, 10 mol%)
-
Borane-dimethyl sulfide complex (~10 mmol)
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
-
Methanol (5 mL)
-
2 M Hydrochloric acid (HCl) (20 mL)
-
Dichloromethane (3 x 30 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL)
-
Brine (30 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add this compound. Dilute the catalyst with 10 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.[7]
-
Borane Addition: Slowly add borane-dimethyl sulfide complex dropwise to the stirred catalyst solution at 0 °C. Allow the mixture to stir for 15 minutes at this temperature.[7]
-
Substrate Addition: In a separate flame-dried flask, dissolve 4'-fluoroacetophenone in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the solution of 4'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.[7]
-
Reaction: Stir the reaction mixture at -30 °C. The reaction is typically complete within 1-2 hours, as monitored by TLC.[7]
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 5 mL of methanol at -30 °C.[7]
-
Work-up: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Add 2 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane.[7]
-
Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Mandatory Visualizations
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Caption: General Experimental Workflow for CBS Reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Enantioselective Synthesis of Pharmaceutical Intermediates Using (R)-2-Methyl-CBS-oxazaborolidine
Introduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3][4] This reaction utilizes a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, in the presence of a borane (B79455) source. The predictability of the stereochemical outcome, high enantiomeric excess (often >95% e.e.), and broad substrate scope have established the CBS reduction as a cornerstone in asymmetric synthesis.[5][6] This methodology is particularly valuable in the pharmaceutical industry for the synthesis of chiral intermediates that are crucial building blocks for active pharmaceutical ingredients (APIs).[7][8]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chiral alcohol intermediates for two prominent drugs: the cholesterol-lowering agent Ezetimibe and the anti-asthmatic Montelukast (B128269).
General Principles of the CBS Reduction
The CBS reduction is prized for its reliable stereochemical control. The (R)-enantiomer of the CBS catalyst directs the hydride addition to the Re-face of the ketone, typically yielding the (S)-alcohol, while the (S)-catalyst directs addition to the Si-face to produce the (R)-alcohol. The reaction proceeds through a highly organized six-membered transition state, which accounts for the high enantioselectivity observed.[5][7] It is crucial to perform the reaction under anhydrous conditions, as the presence of water can significantly diminish the enantiomeric excess.[6][9] Temperature control is also a critical parameter for optimizing selectivity.[9]
Application 1: Synthesis of a Chiral Intermediate for Ezetimibe
Ezetimibe is a medication used to lower cholesterol levels by inhibiting its absorption in the intestine. A key step in its synthesis is the stereoselective reduction of a prochiral ketone to a specific chiral alcohol intermediate. The CBS reduction provides an efficient route to this crucial building block.[1]
Data Presentation
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1-(4-fluorophenyl)-5-(2-oxo-4-phenyl-oxazolidin-3-yl)-pentane-1,5-dione | This compound (1 mol/L in Toluene) | Borane-tetrahydrofuran (B86392) (BH₃·THF) | Dichloromethane | 10 | ~70-80 | >95 |
Experimental Protocol: Asymmetric Reduction of the Ezetimibe Ketone Intermediate
This protocol is adapted from a patented industrial synthesis route.[2]
Materials:
-
1-(4-fluorophenyl)-5-(2-oxo-4-phenyl-oxazolidin-3-yl)-pentane-1,5-dione (1.0 eq)
-
This compound (1 mol/L solution in Toluene (B28343), 0.5 eq)
-
Borane-tetrahydrofuran complex (1 mol/L solution in THF, 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-(4-fluorophenyl)-5-(2-oxo-4-phenyl-oxazolidin-3-yl)-pentane-1,5-dione (0.05 mol, 1.0 eq) dissolved in 500 mL of anhydrous dichloromethane.
-
To this solution, add 25 mL of a 1 mol/L solution of this compound in toluene (0.025 mol, 0.5 eq).
-
Cool the reaction mixture to 10 °C using an ice-water bath.
-
Slowly add 10 mL of a 1 mol/L solution of borane-tetrahydrofuran complex in THF (0.01 mol, 0.2 eq) dropwise over a period of 5 hours, maintaining the internal temperature at 10 °C.
-
After the addition is complete, allow the reaction to stir at 10 °C for an additional 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at 10 °C.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral alcohol intermediate.
-
The crude product can be further purified by recrystallization or chromatography.
Application 2: Synthesis of a Chiral Intermediate for Montelukast
Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. The synthesis of Montelukast involves the creation of a chiral benzylic alcohol, which can be achieved with high enantioselectivity using the CBS reduction.
Data Presentation
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 2-[3-[3-[2-(7-chloro-2-quinolinyl)-ethenyl]phenyl]-3-oxopropyl]benzoic acid methyl ester | This compound | Borane dimethyl sulfide (B99878) (BMS) | Tetrahydrofuran (THF) | 0 to 25 | High | >99 |
Experimental Protocol: Asymmetric Reduction of the Montelukast Ketone Intermediate
This protocol is a representative procedure based on literature descriptions of the synthesis of Montelukast.[3]
Materials:
-
2-[3-[3-[2-(7-chloro-2-quinolinyl)-ethenyl]phenyl]-3-oxopropyl]benzoic acid methyl ester (1.0 eq)
-
This compound (0.1 eq)
-
Borane dimethyl sulfide complex (BMS, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve the ketone precursor (1.0 eq) in anhydrous THF.
-
Add this compound (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.
-
Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude chiral alcohol can be purified by column chromatography or recrystallization.
Visualizations
General Workflow of a CBS Reduction
References
- 1. An enantioselective formal synthesis of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20100081688A1 - Process for the preparation of montelukast, and intermediates therefor - Google Patents [patents.google.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. An enantioselective formal synthesis of montelukast sodium. | Semantic Scholar [semanticscholar.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. scite.ai [scite.ai]
Application Notes and Protocols: (R)-2-Methyl-CBS-oxazaborolidine in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of modern asymmetric synthesis, providing a reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] The catalyst, (R)-2-Methyl-CBS-oxazaborolidine, is a chiral organoboron compound derived from the natural amino acid (R)-proline.[3][4] This reagent has become an invaluable tool in the synthesis of complex, biologically active natural products and active pharmaceutical ingredients (APIs), where precise control of stereochemistry is paramount for biological function.[5][6] The reaction is known for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome, typically affording chiral alcohols with high enantiomeric excess (e.e.).[7][8]
Mechanism of Asymmetric Reduction
The enantioselectivity of the CBS reduction is achieved through a well-defined, catalyst-controlled transition state. The process can be summarized in the following key steps:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the this compound catalyst coordinates to a molecule of borane (B79455) (typically a BH₃•THF or BH₃•SMe₂ complex). This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[8][9]
-
Ketone Coordination: The prochiral ketone substrate then coordinates to the Lewis acidic endocyclic boron atom of the catalyst-borane complex. This coordination is sterically directed; the ketone orients itself to place its larger substituent (Rₗ) away from the bulky diphenylmethyl group of the catalyst, positioning the smaller substituent (Rₛ) closer.[5]
-
Intramolecular Hydride Transfer: The activated hydride from the coordinated borane is delivered to the carbonyl carbon via a rigid, six-membered ring transition state.[8] This intramolecular transfer occurs to a specific face of the ketone, dictated by the steric arrangement in the catalyst-ketone complex, thus ensuring high enantioselectivity.
-
Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, and the catalyst is regenerated to participate in the next catalytic cycle.[8]
Applications in the Total Synthesis of Natural Products
The this compound catalyst has been instrumental in the total synthesis of numerous complex natural products. Its ability to establish a key stereocenter with high fidelity early in a synthetic route is a significant advantage.
| Natural Product/Intermediate | Ketone Substrate | Reducing Agent | Yield (%) | e.e. (%) | Reference |
| Prostaglandin (B15479496) Intermediate | Enone Precursor | BH₃•THF | 91% (α-alcohol) | 9:1 dr | [10] |
| Epothilone B Fragment | (E)-5-(TBSO)-2-methyl-1-(2-methylthiazol-4-yl)pent-1-en-3-one | BH₃•SMe₂ | >95 | >98 | [11] |
| Isocarbacyclin Intermediate | Bicyclo[3.3.0]octenone derivative | BH₃•THF | ~90 | >95 | [12] |
| (-)-Frontalin Precursor | Acyclic keto-alkene | BH₃•THF | ~85 | >90 | [13] |
| Dorzolamide Intermediate | Bicyclic sulfone ketone | BH₃•THF | 95 | 95 | [1] |
| (R)-Bufuralol | 1-(7-Ethyl-2-benzofuranyl)-2-bromoethanone | BH₃•SMe₂ | 92 | 97 | [6] |
Note: Yields and e.e. values are approximate and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
The following protocols provide a general framework for performing a CBS reduction. Specific conditions, especially temperature and reaction time, should be optimized for each substrate. The reaction is highly sensitive to moisture, which can significantly decrease enantioselectivity; therefore, all procedures must be conducted under anhydrous conditions using oven-dried glassware and dry solvents.[1][5]
This procedure is a representative example and may require optimization.
-
Setup: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under a positive pressure of dry argon or nitrogen.
-
Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (B95107) (THF, ~0.2 M relative to the substrate). The this compound catalyst (5-10 mol%) is added as a solution in toluene.
-
Activation: The solution is cooled to the desired temperature (typically between -40 °C and 0 °C). A solution of borane-dimethyl sulfide (B99878) complex (BH₃•SMe₂) or borane-THF complex (BH₃•THF) (0.6-1.5 equivalents) in THF is added dropwise via syringe over 10-15 minutes. The mixture is stirred for an additional 15 minutes at the same temperature.
-
Reaction: A solution of the ketone substrate (1.0 equivalent) in anhydrous THF is added dropwise to the catalyst-borane mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Monitoring: The reaction is stirred at the specified temperature until completion, as monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: The reaction is quenched by the slow, dropwise addition of methanol at the reaction temperature. The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated in vacuo.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess of the resulting chiral alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
This protocol illustrates the reduction of a complex enone, a key step in prostaglandin synthesis.
-
To a solution of this compound (0.1 equivalents, 1.0 M in toluene) in anhydrous THF (to make a final substrate concentration of ~0.1 M) at room temperature under argon is added BH₃•THF (0.6 equivalents, 1.0 M in THF).
-
The mixture is stirred for 10 minutes, during which time the catalyst-borane complex forms.
-
A solution of the enone substrate (1.0 equivalent) in anhydrous THF is added dropwise over 20 minutes.
-
The reaction is complete within 2 minutes after the addition is finished (monitored by TLC).
-
The reaction is quenched by the addition of 3 equivalents of methanol, followed by 1 M HCl.
-
The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The resulting allylic alcohol is purified by silica gel chromatography to yield the product with a 9:1 diastereomeric ratio in favor of the desired (S)-alcohol.[10]
Role in Synthetic Strategy
The CBS reduction is often a pivotal step that defines the stereochemical course for a significant portion of a natural product synthesis. By installing a chiral hydroxyl group, it provides a handle for subsequent stereocontrolled transformations.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CBS catalyst - Wikipedia [en.wikipedia.org]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. insuf.org [insuf.org]
- 7. leapchem.com [leapchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. insuf.org [insuf.org]
- 12. A simple synthesis of (+)-isocarbacyclin via a convergent process - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of α-Amino Acids with (R)-2-Methyl-CBS-oxazaborolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of α-amino acids utilizing the highly efficient and stereoselective Corey-Bakshi-Shibata (CBS) reduction catalyzed by (R)-2-Methyl-CBS-oxazaborolidine. This methodology is pivotal for the synthesis of enantiomerically pure α-amino acids, which are fundamental building blocks in pharmaceutical and biotechnological research.
Introduction
The enantioselective synthesis of α-amino acids is of paramount importance in drug discovery and development. The Corey-Bakshi-Shibata (CBS) reduction offers a robust and predictable method for establishing the desired stereochemistry at the α-carbon.[1][2] This process typically involves the asymmetric reduction of a prochiral ketone, such as an α-keto ester, to a chiral α-hydroxy ester, which is a key intermediate that can be subsequently converted to the corresponding α-amino acid. The this compound catalyst, in conjunction with a borane (B79455) source, facilitates this reduction with high enantioselectivity.[1][2]
Reaction Mechanism: The CBS Catalytic Cycle
The CBS reduction proceeds through a well-defined catalytic cycle. The this compound catalyst coordinates with a borane source (e.g., borane-dimethyl sulfide (B99878) complex, BMS) to form a chiral Lewis acidic complex. This complex then coordinates to the ketone substrate in a sterically controlled manner, positioning the larger substituent away from the catalyst's diphenylmethyl group. An intramolecular hydride transfer from the borane to the ketone carbonyl then occurs through a six-membered ring transition state, yielding the chiral alcohol with high enantiomeric excess. The catalyst is then regenerated, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle of the CBS reduction.
Experimental Protocols
This section provides detailed protocols for the synthesis of N-Boc protected α-amino-β-keto esters and their subsequent diastereoselective reduction to furnish the corresponding α-hydroxy-β-amino esters, key precursors to α-amino acids.
General Protocol for the Synthesis of N-Boc Protected α-Amino-β-Keto Esters[3]
-
To a solution of N-Boc amino acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add 1,1'-carbonyldiimidazole (B1668759) (1.5 eq) at room temperature.
-
Stir the reaction mixture at ambient temperature for 1 hour.
-
Sequentially add magnesium chloride (1.0 eq) and ethyl potassium malonate (1.0 eq).
-
Heat the resulting mixture to 50 °C and stir for 15 hours.
-
Upon completion, dilute the reaction mixture with water and filter through a pad of Celite, washing with ethyl acetate.
-
The combined organic layer is washed with 0.5 N HCl and 5% aqueous NaHCO₃ solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for the Diastereoselective Reduction of N-Boc Protected α-Amino-β-Keto Esters[3]
-
To a stirred solution of the N-Boc protected α-amino-β-keto ester (1.0 eq) in anhydrous THF at -78 °C, add this compound (0.3 eq).
-
After stirring for 15 minutes, add borane-dimethyl sulfide complex (BMS, 2.0 eq) dropwise.
-
Stir the reaction mixture for 3 hours at the same temperature.
-
Quench the reaction by the slow addition of methanol, followed by 1N HCl.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired diastereomer of the N-Boc-protected α-hydroxy-β-amino ester.
Note: The presence of water can significantly affect the enantiomeric excess, therefore all reactions must be conducted under strictly anhydrous conditions.[3] Temperature control is also critical for optimal stereoselectivity.[3]
Data Presentation
The following table summarizes the results for the diastereoselective reduction of various N-Boc protected α-amino-β-keto esters using (R)- and (S)-2-Methyl-CBS-oxazaborolidine.
| Entry | Substrate (N-Boc-α-amino-β-keto ester derived from) | Catalyst | Product (syn:anti ratio) | Yield (%) |
| 1 | L-Alanine | (R)-Me-CBS | 92:8 | 85 |
| 2 | L-Alanine | (S)-Me-CBS | 11:89 | 82 |
| 3 | L-Valine | (R)-Me-CBS | 96:4 | 77 |
| 4 | L-Valine | (S)-Me-CBS | 5:95 | 80 |
| 5 | L-Phenylalanine | (R)-Me-CBS | 94:6 | 88 |
| 6 | L-Phenylalanine | (S)-Me-CBS | 8:92 | 86 |
Data adapted from Reddy, M. V., Pulipaka, S., & Sharma, A. K. (2025). Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine (B554654) analogues. Organic Communications, 18(2), 83-99.[4][5]
Conversion to α-Amino Acids: The Corey-Link Reaction
The resulting chiral α-hydroxy esters can be converted to the corresponding α-amino acids via a sequence of reactions, often referred to as the Corey-Link reaction.[6][7] This two-step process involves the conversion of the hydroxyl group to an azide (B81097) with inversion of stereochemistry, followed by reduction of the azide to the amine.
Caption: Experimental workflow from α-keto ester to α-amino acid.
A typical procedure involves the activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by displacement with an azide source (e.g., sodium azide). Alternatively, a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) can be employed. The resulting α-azido ester is then subjected to reduction, commonly through catalytic hydrogenation (H₂ over Pd/C) or using Staudinger conditions (PPh₃, H₂O), to afford the desired α-amino acid.
Conclusion
The asymmetric synthesis of α-amino acids using this compound is a highly effective and versatile methodology. The protocols and data presented herein demonstrate the high levels of stereocontrol and yields achievable, making this a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The predictability of the stereochemical outcome based on the catalyst's chirality allows for the targeted synthesis of specific enantiomers of α-amino acids.
References
- 1. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. acgpubs.org [acgpubs.org]
- 5. ACG Publications - Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues [acgpubs.org]
- 6. Corey–Link reaction - Wikipedia [en.wikipedia.org]
- 7. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]
Preparation of (R)-2-Methyl-CBS-oxazaborolidine Solution in Toluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methyl-CBS-oxazaborolidine is a chiral catalyst pivotal in asymmetric synthesis, most notably in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to their corresponding chiral secondary alcohols with high enantioselectivity.[1][2][3] This catalyst, developed by Itsuno and Corey, is an organoboron compound that provides a chiral environment for the reduction, leading to the preferential formation of one enantiomer.[1] The ability to predictably synthesize specific enantiomers is of paramount importance in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety. This document provides detailed protocols for the preparation of a 1 M solution of this compound in toluene (B28343), along with its primary application in the CBS reduction.
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| (R)-(+)-α,α-Diphenylprolinol | 1.0 eq | Chiral precursor |
| Methylboronic acid | 1.0 - 1.2 eq | Boron source |
| Toluene | Sufficient quantity | Anhydrous |
| Reaction Conditions | ||
| Temperature | Ambient to reflux | See protocol for details |
| Reaction Time | 1 - 2 hours | Monitored by water removal |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for success |
| Product | ||
| Concentration | ~1 M in Toluene | For use in subsequent reactions |
| Appearance | Colorless to pale yellow solution | [2] |
Experimental Protocols
Materials and Equipment
-
(R)-(+)-α,α-Diphenylprolinol
-
Methylboronic acid
-
Anhydrous toluene
-
Round-bottom flask with a sidearm
-
Dean-Stark apparatus or azeotropic distillation setup
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware (syringes, needles, etc.)
Protocol for Preparation of this compound Solution (1 M in Toluene)
Safety Precautions: This procedure involves air- and moisture-sensitive reagents. All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques. Toluene is a flammable and toxic solvent; handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup:
-
Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser fitted with a Dean-Stark trap, and a nitrogen or argon inlet.
-
Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
-
Charging the Flask:
-
Under a positive pressure of inert gas, charge the flask with (R)-(+)-α,α-diphenylprolinol (1.0 eq) and methylboronic acid (1.0-1.2 eq).
-
Add a sufficient volume of anhydrous toluene to the flask to create a stirrable slurry, ensuring the final concentration will be approximately 1 M.
-
-
Reaction:
-
Begin stirring the mixture at room temperature.
-
Slowly heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed during the reaction and removed as an azeotrope with toluene.
-
Continue refluxing for 1-2 hours, or until no more water is collected in the trap.
-
-
Completion and Storage:
-
Once the reaction is complete, allow the mixture to cool to room temperature under the inert atmosphere.
-
The resulting pale yellow solution of this compound in toluene is now ready for use.
-
For storage, the solution should be kept in a tightly sealed container under an inert atmosphere to protect it from moisture and air.
-
Application: Asymmetric Reduction of a Prochiral Ketone
This protocol describes a general procedure for the CBS reduction of a prochiral ketone using the prepared this compound solution.
Materials and Equipment
-
Prepared this compound solution in toluene (~1 M)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous toluene or THF
-
Standard work-up reagents (e.g., diethyl ether, aqueous HCl, saturated sodium bicarbonate, brine)
-
Standard laboratory glassware and inert atmosphere setup
Protocol for CBS Reduction
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the this compound solution in toluene (5-10 mol%).
-
Dilute with anhydrous toluene or THF.
-
-
Addition of Borane:
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add the borane-dimethyl sulfide or borane-THF complex (0.6-1.0 eq) to the catalyst solution.
-
Stir the mixture for 10-15 minutes at this temperature.
-
-
Addition of Ketone:
-
Dissolve the prochiral ketone (1.0 eq) in anhydrous toluene or THF.
-
Add the ketone solution dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature between 0-5 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting chiral alcohol by column chromatography on silica (B1680970) gel or by distillation.
-
Visualizations
Caption: Workflow for the preparation of this compound solution.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
References
Application Notes: Catalytic Cycle of the (R)-2-Methyl-CBS-oxazaborolidine Reduction
For Researchers, Scientists, and Drug Development Professionals
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of modern asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1] This reaction is prized for its reliability, broad substrate scope, and the high levels of enantiomeric excess (ee) it typically achieves, often exceeding 95% ee.[2] The catalyst, a chiral oxazaborolidine derived from a chiral amino alcohol, orchestrates a dual activation mechanism, making it a powerful tool in the synthesis of pharmaceuticals and natural products.[1][2][3]
This document provides a detailed overview of the catalytic cycle, quantitative data for representative transformations, and standardized experimental protocols for employing the (R)-2-Methyl-CBS-oxazaborolidine catalyst.
Catalytic Cycle and Mechanism
The catalytic cycle of the CBS reduction involves the precise coordination and activation of both the borane (B79455) reducing agent and the ketone substrate.[3] The accepted mechanism, originally proposed by E.J. Corey and coworkers, proceeds through the following key steps.[1]
-
Catalyst Activation : The cycle begins with the coordination of a Lewis acidic borane molecule (BH₃) to the Lewis basic nitrogen atom of the this compound catalyst.[1] This coordination forms an active catalyst-borane complex. This initial step serves a dual purpose: it activates the borane as a more potent hydride donor and significantly enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[1][3]
-
Substrate Coordination : The highly Lewis acidic endocyclic boron of the activated complex then coordinates to the carbonyl oxygen of the prochiral ketone. The coordination occurs preferentially at the sterically more accessible lone pair of the oxygen atom.[1] To minimize steric hindrance (specifically 1,3-allylic strain), the ketone orients itself so that its larger substituent (Rₗ) is positioned away from the catalyst's bulky diphenylmethyl group.[1]
-
Enantioselective Hydride Transfer : With the ketone held in a rigid, chiral conformation, an intramolecular hydride transfer occurs from the activated borane to the electrophilic carbonyl carbon.[2] This transfer proceeds through a highly organized, six-membered chair-like transition state.[4]
-
Product Release and Catalyst Regeneration : The hydride transfer results in the formation of a chiral alkoxyborane intermediate.[1] This intermediate then dissociates, releasing the product precursor and regenerating the catalyst-borane complex to re-enter the catalytic cycle.[2] There are several proposed pathways for the regeneration step.[2]
-
Workup : A final acidic or aqueous workup hydrolyzes the alkoxyborane intermediate to yield the desired chiral secondary alcohol.[3]
The remarkable efficiency and selectivity of the reaction are driven by this simultaneous activation of the reducing agent (via the Lewis basic nitrogen) and the ketone (via the Lewis acidic endocyclic boron).[3]
Caption: Catalytic cycle of the CBS reduction.
Applications in Research and Drug Development
The CBS reduction is a vital transformation for creating stereocenters in complex molecules. It has been employed in the large-scale industrial synthesis of numerous pharmaceutical agents and in the total synthesis of a wide array of natural products like alkaloids, terpenoids, and steroids.[1][2]
Notable examples include:
-
Dorzolamide (Trusopt®) : A key step in the synthesis of this carbonic anhydrase inhibitor, used to treat glaucoma, involves the asymmetric reduction of a bicyclic sulfone intermediate.[1][5]
-
Aprepitant (Emend®) : This antiemetic drug's synthesis utilizes an enantioselective reduction of a ketone, where the CBS catalyst is instrumental in setting a crucial stereocenter.[6]
-
Ezetimibe (Zetia®) : The synthesis of this cholesterol-lowering drug also features a CBS reduction to establish the correct stereochemistry of a secondary alcohol intermediate.[6]
-
Fluoxetine, Dapoxetine, and Rivastigmine : Scalable, one-pot procedures have been developed for precursors to these widely used drugs, demonstrating the industrial applicability of the CBS reduction.[5]
Quantitative Data Summary
The this compound catalyst provides excellent yields and enantioselectivities across a diverse range of ketone substrates. The following table summarizes representative results.
| Substrate (Ketone) | Reducing Agent | Catalyst (mol%) | Temp (°C) | Yield (%) | ee (%) | Product Configuration |
| Acetophenone | BH₃•THF | 10 | 23 | >95 | 96.7 | (R) |
| α-Tetralone | BH₃•THF | 10 | 23 | >95 | 97.3 | (R) |
| 1-Indanone (B140024) | BH₃•THF | 10 | -20 | >95 | 95.3 | (S)* |
| Benzylacetone | BH₃•THF | 10 | -20 | >95 | 86.0 | (R) |
| Cyclohexyl methyl ketone | BH₃•THF | 10 | 23 | >95 | 84.0 | (R) |
| 4-Chloroacetophenone | BH₃•THF | 10 | 15 | 82 | 97 | (R) |
| 2-Bromoacetophenone | BH₃•THF | 10 | 15 | 90 | 98 | (R) |
| Cyclopentenone | Catecholborane | 20 | -78 | N/A | >95 | (R) |
Note: The (S) configuration for 1-indanone is due to Cahn-Ingold-Prelog priority rules, the facial selectivity of the hydride attack remains consistent.
Detailed Experimental Protocols
Critical Considerations : The CBS reduction is highly sensitive to moisture, which can significantly decrease enantioselectivity.[3][5] All glassware must be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Procedure with Borane-Tetrahydrofuran (BH₃•THF)
This protocol is a general method for the reduction of aryl alkyl ketones.
Materials :
-
This compound (e.g., 1.0 M solution in toluene (B28343), 0.05 - 0.10 equiv)
-
Prochiral ketone (1.0 equiv)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution in THF, 0.6 - 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure :
-
To a dry, inert-atmosphere-flushed flask, add the this compound solution (0.1 equiv).
-
Cool the flask to the desired temperature (typically between 0 °C and -40 °C).
-
Slowly add a portion of the BH₃•THF solution (e.g., 0.1 equiv) to the catalyst to form the active complex. Stir for 10-15 minutes.
-
In a separate flask, dissolve the ketone (1.0 equiv) in anhydrous THF.
-
Add the ketone solution dropwise to the stirring catalyst solution over 15-30 minutes.
-
Add the remaining BH₃•THF solution (0.5 - 1.4 equiv) dropwise to the reaction mixture over 30-60 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Stirring is typically continued for 1-3 hours after the final addition.
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude alcohol product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Procedure with Catecholborane for α,β-Unsaturated Ketones
This protocol is adapted for substrates like enones where catecholborane can be a more effective reducing agent, often at lower temperatures.[3]
Materials :
-
This compound (1.0 M solution in toluene, 0.2 equiv)
-
α,β-Unsaturated ketone (1.0 equiv)
-
Catecholborane (1.0 M solution in THF, 1.5 - 1.8 equiv)
-
Anhydrous Toluene
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure :
-
Dissolve the ketone (1.0 equiv) in anhydrous toluene in a dry, inert-atmosphere-flushed flask.
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Add the this compound solution (0.2 equiv) and stir for 5 minutes.[3]
-
Slowly add the catecholborane solution (1.8 equiv) dropwise.[3]
-
Stir the reaction mixture at -78 °C. Reaction times can be significantly longer (e.g., 24 hours). Monitor progress by TLC.[3]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.[3]
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Large-Scale Industrial Applications of (R)-2-Methyl-CBS-oxazaborolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methyl-CBS-oxazaborolidine, a chiral organoboron catalyst developed by Itsuno and Corey, is a cornerstone of modern asymmetric synthesis in the pharmaceutical industry. Its primary industrial application lies in the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This reaction, commonly known as the Corey-Bakshi-Shibata (CBS) reduction, is prized for its high yields and excellent enantiomeric excesses (ee), often exceeding 95% ee. The catalyst is typically used in catalytic amounts (2-10 mol%) in conjunction with a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BH3·SMe2).
The remarkable stereocontrol afforded by the this compound catalyst has made it an indispensable tool in the large-scale synthesis of chiral building blocks for numerous active pharmaceutical ingredients (APIs), including the cholesterol-lowering drug Ezetimibe, the anti-emetic Aprepitant, and the anti-glaucoma medication Dorzolamide.
This document provides detailed application notes and protocols for the large-scale industrial use of this compound in the synthesis of key pharmaceutical intermediates.
Corey-Bakshi-Shibata (CBS) Reduction: General Mechanism
The enantioselectivity of the CBS reduction is achieved through a well-defined transition state. The reaction is initiated by the coordination of the borane reagent to the nitrogen atom of the this compound catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst. The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, favoring the presentation of one of the prochiral faces of the ketone to the activated hydride for reduction.
Below is a generalized workflow for the CBS reduction.
Large-Scale Application I: Synthesis of a Key Intermediate for Ezetimibe
A critical step in the synthesis of Ezetimibe, a cholesterol absorption inhibitor, is the asymmetric reduction of a protected β-lactam ketone intermediate. The this compound catalyzed reduction of (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone affords the corresponding chiral alcohol with high stereoselectivity.
Quantitative Data
| Substrate | Product | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone | (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone | ~5 | BH3·SMe2 | Toluene (B28343) | 0-5 | Not explicitly stated, but part of a high-yield overall process | >99 |
Data is compiled from patent literature describing the process.
Experimental Protocol: Kilogram-Scale Asymmetric Reduction
This protocol is adapted from patent literature for the large-scale synthesis of the Ezetimibe intermediate.
-
Reactor Preparation: A suitable reactor is rendered inert with a nitrogen atmosphere and charged with toluene (250 mL per 25 g of ketone).
-
Reagent Charging: The reactor is cooled to 0-5 °C. Borane-dimethyl sulfide complex (BH3·SMe2) and a toluene solution of this compound are charged into the reactor while maintaining the temperature.
-
Substrate Addition: A solution of the ketone intermediate (25 g) in toluene (50 mL) is added slowly to the reactor over a period of time, ensuring the temperature remains between 0-5 °C.
-
Reaction: The reaction mixture is maintained at 0-5 °C for approximately 3 hours, with progress monitored by a suitable analytical method (e.g., HPLC).
-
Quenching: The reaction is carefully quenched by the slow addition of methanol (B129727), followed by the addition of 1 N hydrochloric acid solution.
-
Work-up: The organic layer is separated and washed sequentially with a 5% hydrogen peroxide solution, a 5% sodium sulfate (B86663) solution, and a 10% sodium chloride solution.
-
Isolation: The organic solvent is removed under reduced pressure to yield the crude chiral alcohol, which can be purified further if necessary.
Workflow Diagram: Ezetimibe Intermediate Synthesis
Large-Scale Application II: Synthesis of a Key Intermediate for Dorzolamide
The synthesis of Dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma, involves the asymmetric reduction of a bicyclic sulfone intermediate. The use of this compound provides the desired chiral alcohol with high enantioselectivity.
Quantitative Data
| Substrate | Product | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| 4-(acetylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide | (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide | Not specified, but catalytic | BH3·SMe2 or NaBH4/BF3·OEt2 | THF | <5 | ~46% (of trans isomers) | >90 |
Data is compiled from patent literature describing similar reductions.
Experimental Protocol: Large-Scale Asymmetric Reduction
This generalized protocol is based on procedures for similar reductions described in the patent literature.
-
Reactor Setup: A reactor is charged with a solution of the ketone intermediate in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
-
Cooling: The reactor is cooled to below 5 °C using an appropriate cooling bath.
-
Catalyst and Reductant Addition: A solution of this compound in toluene is added, followed by the slow, portion-wise addition of the borane reagent (e.g., NaBH4 followed by BF3·OEt2, or BH3·SMe2 complex). The temperature is carefully maintained below 5 °C during the addition.
-
Reaction: The reaction is stirred at low temperature for several hours (e.g., 20 hours) until completion, as monitored by TLC or HPLC.
-
Quenching: The reaction is quenched by the slow addition of aqueous acid (e.g., 1M HCl) at low temperature.
-
Work-up: The pH of the mixture is adjusted to ~8 with an aqueous base (e.g., 20% aqueous sodium carbonate). The product is extracted with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: The combined organic extracts are dried and concentrated under reduced pressure. The resulting product can be purified by recrystallization to isolate the desired trans isomer.
Workflow Diagram: Dorzolamide Intermediate Synthesis
Large-Scale Application III: Synthesis of a Key Intermediate for Aprepitant
The synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, can utilize a CBS reduction to establish a key stereocenter. The asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone yields (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, a crucial chiral alcohol intermediate.
Quantitative Data
| Substrate | Product | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| 3,5-Bis(trifluoromethyl)acetophenone | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | Not specified, but catalytic | Asymmetric Transfer Hydrogenation often used, but CBS is an alternative | Not specified | Not specified | High | 90-92 (can be upgraded to >99) |
While asymmetric transfer hydrogenation is a common method for this specific reduction, the principles of CBS reduction are applicable and provide a valuable alternative.
Experimental Protocol: General Procedure for Aryl Ketone Reduction
This protocol is a general representation of a large-scale CBS reduction of an aryl ketone.
-
Inert Atmosphere: An appropriate reactor is thoroughly dried and filled with an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Catalyst: Anhydrous solvent (e.g., THF or toluene) is charged to the reactor, followed by the this compound catalyst.
-
Borane Addition: The borane reducing agent (e.g., BH3·THF solution) is added slowly to the reactor, maintaining a controlled temperature.
-
Substrate Feed: A solution of the prochiral aryl ketone in the reaction solvent is fed into the reactor at a rate that allows for efficient heat removal and maintains the desired reaction temperature (typically between -20 °C and room temperature).
-
Reaction Monitoring: The reaction is monitored for completion using a suitable analytical technique (e.g., GC or HPLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a protic solvent, such as methanol.
-
Work-up: The reaction mixture is typically subjected to an aqueous work-up, which may involve washing with dilute acid and/or brine.
-
Isolation: The product is isolated by removal of the solvent under reduced pressure. Further purification, if required, can be achieved by distillation or crystallization.
Logical Relationship Diagram: Synthesis of Aprepitant Intermediate
Safety Precautions for Large-Scale Operations
The large-scale use of borane reagents such as borane-dimethyl sulfide (BMS) and borane-THF requires strict adherence to safety protocols due to their flammability and reactivity with water and other protic substances.
-
Inert Atmosphere: All reactions and transfers involving borane reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture and oxygen.
-
Anhydrous Conditions: The presence of water can significantly reduce the enantioselectivity of the CBS reduction and also presents a safety hazard due to the exothermic reaction with boranes, which liberates flammable hydrogen gas. All solvents and reagents must be rigorously dried before use.
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times.
-
Ventilation: Operations should be carried out in a well-ventilated area or a chemical fume hood to prevent the accumulation of flammable vapors and hydrogen gas.
-
Temperature Control: The addition of borane reagents and the quenching of the reaction are often exothermic. Adequate cooling and slow addition rates are crucial to maintain temperature control and prevent runaway reactions.
-
Quenching Procedure: Reactions should be quenched carefully by the slow addition of a protic solvent like methanol at a controlled temperature. This allows for the controlled release of hydrogen gas.
-
Fire Safety: Keep away from sources of ignition. Suitable fire extinguishing media for borane fires (e.g., dry chemical powder) should be readily available. Do not use water on fires involving borane reagents.
-
Storage: Borane reagents should be stored in tightly sealed containers under an inert atmosphere and in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents. Borane-THF should be refrigerated (0-5 °C) for long-term storage.
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantoselectivity in Corey-Bakshi-Shibata (CBS) Reductions
Welcome to the technical support center for Corey-Bakshi-Shibata (CBS) reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective ketone reductions.
Frequently Asked Questions (FAQs)
Q1: What is the Corey-Bakshi-Shibata (CBS) reduction?
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used chemical reaction for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] This method utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-proline, in conjunction with a borane (B79455) reducing agent.[3][4] The CBS reduction is renowned for its predictable stereochemical outcomes, broad substrate scope, and typically high enantioselectivities, often exceeding 95% enantiomeric excess (ee).[2]
Q2: I am observing low enantioselectivity in my CBS reduction. What are the common causes?
Low enantioselectivity in a CBS reduction can stem from several factors. The most common issues include:
-
Presence of Water: The reaction is highly sensitive to moisture. Water can react with the borane reagent and the catalyst, leading to a decrease in enantioselectivity.[1][5] Therefore, it is crucial to perform the reaction under strictly anhydrous conditions.[1][5]
-
Suboptimal Temperature: Temperature plays a critical role in the stereoselectivity of the CBS reduction.[1] Generally, lower temperatures favor higher enantiomeric excess.[1] However, for each specific substrate and catalyst system, there is an optimal temperature that may need to be determined empirically.[3]
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Impure Borane Source: Commercially available borane solutions, such as BH₃•THF, can contain trace amounts of borohydride (B1222165) species.[1] These impurities can lead to non-selective reduction pathways, thereby lowering the overall enantioselectivity.[1]
-
Catalyst Degradation or Impurity: The chiral oxazaborolidine catalyst can degrade over time, especially if not stored properly. Using aged or impure catalyst can result in diminished enantioselectivity.[3] In-situ generation of the catalyst is a practical approach to ensure its activity.[3]
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the enantioselectivity.[6]
-
Inappropriate Catalyst Loading: While it may seem counterintuitive, a higher catalyst loading does not always equate to better selectivity. High concentrations can sometimes lead to the formation of less selective catalytic species.[6]
Troubleshooting Guide: Low Enantioselectivity
If you are experiencing low enantiomeric excess (ee), follow this troubleshooting guide to identify and resolve the issue.
Step 1: Verify Anhydrous Conditions
-
Question: Have you ensured all reagents and glassware are strictly anhydrous?
-
Answer: The presence of water is detrimental to enantioselectivity.[1][5]
-
Action: Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. Ensure all reagents are stored under an inert atmosphere.
-
Step 2: Optimize Reaction Temperature
-
Question: At what temperature are you running your reaction?
-
Answer: Temperature has a significant impact on enantioselectivity, with lower temperatures generally yielding higher ee.[1] However, an optimal temperature exists for each system.[3]
-
Action: If the reaction is being performed at room temperature, try lowering the temperature to 0 °C, -20 °C, -40 °C, or even -78 °C. Monitor the reaction progress, as lower temperatures may require longer reaction times.
-
| Substrate | Catalyst | Borane Source | Temperature (°C) | Enantiomeric Excess (ee, %) |
| Benzalacetone | in situ generated p-I-PhO-oxazaborolidine | BH₃-THF | 0 | 73 |
| Benzalacetone | in situ generated p-I-PhO-oxazaborolidine | BH₃-THF | -20 | 83 |
| Benzalacetone | in situ generated p-I-PhO-oxazaborolidine | BH₃-THF | -40 | 84 |
| Benzalacetone | in situ generated p-I-PhO-oxazaborolidine | BH₃-THF | -60 | 63 |
| Data compiled from a study on the effect of temperature on the reduction of benzalacetone.[3] |
Step 3: Evaluate Borane Source
-
Question: What is the source and age of your borane reagent?
-
Answer: The purity of the borane source is crucial. Commercial BH₃•THF solutions can contain borohydride impurities that lead to non-selective reduction.[1] The choice of borane complex can also influence enantioselectivity.
-
Action: Use a freshly opened bottle of a high-purity borane reagent. Consider using alternative borane sources such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane. Catecholborane has been shown to be effective at very low temperatures.[1]
-
Step 4: Assess Catalyst Quality
-
Question: Are you using a pre-made catalyst or generating it in situ? What is its age and how has it been stored?
-
Answer: The oxazaborolidine catalyst can degrade upon storage, leading to lower reproducibility and enantioselectivity.[3]
-
Action: If using a commercial catalyst, ensure it is fresh and has been stored under an inert atmosphere. For more reliable results, consider preparing the catalyst in situ from the corresponding chiral amino alcohol and borane source immediately before the reduction.[3]
-
Step 5: Screen Different Solvents
-
Question: Which solvent are you using for the reaction?
-
Answer: The solvent can significantly affect the enantioselectivity of the CBS reduction.[6]
-
Action: Screen a range of anhydrous solvents. While THF is commonly used, other solvents like toluene, dichloromethane (B109758) (CH₂Cl₂), and chloroform (B151607) (CHCl₃) may offer improved enantioselectivity for your specific substrate.[3]
-
| Substrate | Catalyst System | Solvent | Enantiomeric Excess (ee, %) |
| Benzalacetone | Chiral lactam alcohol 3 + p-iodophenoxyborane | Toluene | 73 |
| Benzalacetone | Chiral lactam alcohol 3 + p-iodophenoxyborane | CH₂Cl₂ | 56 |
| Benzalacetone | Chiral lactam alcohol 3 + p-iodophenoxyborane | CHCl₃ | 66 |
| Data from a study on the reduction of benzalacetone, highlighting solvent effects.[3] |
Step 6: Vary Catalyst Loading
-
Question: What is the molar percentage of your catalyst?
-
Answer: While a sufficient amount of catalyst is necessary, excessively high concentrations can sometimes be detrimental to enantioselectivity.[6]
-
Action: Systematically vary the catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%) to find the optimal concentration for your reaction.
-
Experimental Protocols
General Protocol for in situ Generation of CBS Catalyst and Ketone Reduction
This protocol is a representative example for the enantioselective reduction of a ketone.
Materials:
-
Chiral amino alcohol (e.g., (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine) (0.1 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Borane-dimethyl sulfide (BMS, 1.0 M in THF) or other borane source
-
Ketone substrate (1.0 mmol)
-
Methanol
-
1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral amino alcohol (0.1 mmol) and anhydrous THF (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the borane source (e.g., 1.0 M BMS in THF, 0.1 mmol) dropwise to the solution.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.[7]
-
-
Reduction:
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).[7]
-
In a separate flame-dried flask, dissolve the ketone (1.0 mmol) in anhydrous THF (1 mL).
-
Add the ketone solution dropwise to the catalyst mixture.[7]
-
Slowly add the borane source (e.g., 1.0 M BMS in THF, 0.6-1.0 mmol) over a period of time.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL) at the reaction temperature.[7]
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[7]
-
-
Purification and Analysis:
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
effect of temperature on (R)-2-Methyl-CBS-oxazaborolidine catalyst activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (R)-2-Methyl-CBS-oxazaborolidine catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of the CBS reduction?
A1: Temperature plays a crucial role in the enantioselectivity of the Corey-Bakshi-Shibata (CBS) reduction. Generally, lower reaction temperatures lead to higher enantiomeric excesses (ee).[1] As the temperature increases, the enantioselectivity may decrease. However, there is often an optimal temperature range where the reaction rate is reasonable, and the enantioselectivity is maximized.[2] It has been observed that the highest enantioselectivities are often achieved between 20 and 30 °C in some asymmetric reductions.[2]
Q2: My enantiomeric excess (ee) is lower than expected. What are the potential temperature-related causes?
A2: Several factors related to temperature could lead to lower than expected enantiomeric excess:
-
Reaction Temperature is Too High: As mentioned, higher temperatures can lead to a decrease in enantioselectivity. The increased thermal energy can result in less selective hydride transfer from the borane (B79455) complex to the ketone.
-
Non-catalytic Reduction: At higher temperatures, the rate of the non-catalyzed reduction of the ketone by the borane reagent itself may increase. This background reaction is generally not enantioselective and thus lowers the overall measured ee.[2]
-
Localized Heating: Poor heat dissipation, especially during the exothermic addition of the borane reagent, can create localized hot spots in the reaction mixture, leading to a decrease in enantioselectivity.
Q3: Can the reaction be run at room temperature?
A3: While many CBS reductions are performed at low temperatures to maximize enantioselectivity, some reactions can be successfully carried out at room temperature, often with good results.[3][4] The optimal temperature is substrate-dependent. It is advisable to perform a temperature optimization study for each new substrate to find the best balance between reaction time, yield, and enantiomeric excess.
Q4: What is the impact of temperature on the reaction rate?
A4: As with most chemical reactions, increasing the temperature will increase the rate of the CBS reduction.[2] If a reaction is sluggish at low temperatures, a modest increase in temperature may be necessary to achieve a reasonable reaction time. However, this must be balanced with the potential for decreased enantioselectivity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Enantiomeric Excess (ee) | The reaction temperature is too high, favoring the non-enantioselective background reaction. | Decrease the reaction temperature. Conduct the reaction at 0 °C, -20 °C, -40 °C, or even -78 °C. Perform a temperature optimization study to find the optimal balance. |
| Localized overheating upon addition of reagents. | Add the borane solution slowly and dropwise to the cooled solution of the ketone and catalyst, ensuring efficient stirring and cooling. | |
| Low Reaction Conversion/Yield | The reaction temperature is too low, resulting in a very slow reaction rate. | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to find a temperature that allows for a reasonable reaction time without significantly compromising enantioselectivity. |
| Catalyst degradation. | While CBS catalysts are relatively stable, prolonged exposure to high temperatures can lead to degradation. Ensure the reaction is not heated unnecessarily for extended periods. | |
| Inconsistent Results | Fluctuations in reaction temperature. | Use a reliable cooling bath (e.g., cryostat, ice-salt bath, dry ice/acetone bath) to maintain a consistent temperature throughout the reaction. |
Experimental Protocols
General Protocol for Investigating the Effect of Temperature on a CBS Reduction
This protocol outlines a general procedure for the asymmetric reduction of a prochiral ketone to study the effect of temperature on yield and enantiomeric excess.
Materials:
-
This compound (1.0 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF, 1.0 M solution in THF)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Dichloromethane (CH2Cl2) or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the this compound solution (e.g., 0.1 equivalents).
-
Dilute the catalyst with anhydrous THF.
-
Cool the flask to the desired starting temperature (e.g., 0 °C).
-
Slowly add the BH3·THF solution (e.g., 0.6 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flame-dried flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the pre-formed catalyst-borane complex at the same temperature.
-
Slowly add the remaining BH3·THF solution (e.g., 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction at the same low temperature by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous NH4Cl solution to the reaction mixture.
-
Extract the product with an organic solvent (e.g., CH2Cl2 or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
-
Repeat the experiment at different temperatures (e.g., -20 °C, -40 °C, -78 °C, and room temperature) to determine the optimal conditions.
Data Presentation
Table 1: Effect of Temperature on the CBS Reduction of Acetophenone
| Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 25 (Room Temp.) | >95 | 94 |
| 0 | >95 | 96 |
| -20 | >95 | 97 |
| -78 | ~90 | >98 |
Note: Data is illustrative and compiled from typical results found in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Workflow for Temperature Optimization in CBS Reduction.
Caption: Relationship Between Temperature and Enantioselectivity.
References
Technical Support Center: (R)-2-Methyl-CBS-oxazaborolidine Reagent
Welcome to the technical support center for the (R)-2-Methyl-CBS-oxazaborolidine reagent. This guide is designed to assist researchers, scientists, and drug development professionals in the successful application of this catalyst by providing troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for this compound?
A: To ensure the longevity and reactivity of the reagent, it should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1][2] The storage area should be cool, dry, and well-ventilated, away from heat and direct sunlight.[1][2] It is crucial to prevent exposure to moisture and air, as the reagent loses purity and catalytic activity in moist air.[3]
Q2: Is the this compound reagent sensitive to air and moisture?
A: Yes, the reagent is sensitive to both air and moisture.[2] Exposure to atmospheric moisture can lead to the decomposition of the catalyst, which in turn will negatively impact the enantioselectivity of the reaction.[4] Therefore, all handling and reactions should be carried out under anhydrous and inert conditions.
Q3: What solvents are compatible with this compound?
A: The reagent is soluble in toluene (B28343) and is often supplied as a solution in this solvent.[3] Anhydrous tetrahydrofuran (B95107) (THF) is also commonly used as a solvent for reactions involving this catalyst.[5] It is imperative to use anhydrous solvents to avoid deactivating the catalyst.
Q4: Can I use this compound with any borane (B79455) source?
A: Various borane sources can be used, including borane-tetrahydrofuran (B86392) (BH₃·THF), borane-dimethyl sulfide (B99878) (BH₃·SMe₂), and catecholborane.[6] The choice of borane reagent can influence the enantioselectivity and reaction rate. It has been reported that commercially available BH₃·THF solutions may contain borohydride (B1222165) species that can lead to non-selective reduction and lower enantioselectivity.[7]
Q5: What is the typical shelf life of the this compound reagent?
A: The shelf life of the reagent is highly dependent on storage conditions. If stored properly under an inert atmosphere and protected from moisture, it can remain active for an extended period. However, some suppliers do not provide a specific expiration date and recommend routine inspection to ensure it performs as expected. For products without a specified retest or expiration date, a standard warranty of one year from the date of shipment is often applicable.
Troubleshooting Guide
Low or No Conversion
If you are experiencing low or no conversion in your reaction, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Degraded Catalyst | The catalyst is sensitive to air and moisture. Ensure it has been stored and handled under a strict inert atmosphere. If degradation is suspected, using a fresh batch of the reagent is recommended. |
| Inactive Borane Reagent | The molarity of borane solutions, particularly BH₃·THF, can decrease over time. Titrate the borane solution to determine its actual concentration. Using a fresh bottle of the borane reagent or a more stable alternative like borane-dimethyl sulfide (BMS) can resolve this issue. |
| Presence of Water | The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert gas. Use anhydrous solvents and ensure the ketone substrate is dry. Even trace amounts of water can significantly reduce enantioselectivity.[4][7] |
| Impurities in Starting Material | Impurities in the ketone substrate, such as residual acids, can quench the borane reagent or poison the catalyst. Purify the starting material by recrystallization or column chromatography and verify its purity. |
| Incorrect Reaction Temperature | Temperature plays a critical role in stereoselectivity.[7] Generally, lower temperatures favor higher enantiomeric excesses. Optimize the reaction temperature for your specific substrate and catalyst system. |
Low Enantioselectivity
Low enantioselectivity is a common issue that can often be traced back to the following:
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | As mentioned, water has a significant negative effect on enantiomeric excess.[4][7] Rigorous exclusion of water from the reaction is critical. |
| Sub-optimal Borane Source | The choice of borane reagent can impact enantioselectivity. Consider screening different borane sources, such as catecholborane, which has been shown to provide high enantioselectivity at very low temperatures.[7] |
| Incorrect Stoichiometry | The ratio of catalyst to substrate and borane is crucial. Ensure accurate measurement of all reagents. A typical catalytic loading is 2-10 mol%.[8] |
| Reaction Temperature Too High | While lower temperatures generally improve enantioselectivity, there is an optimal temperature for each reaction.[7] A temperature optimization study may be necessary. |
| Non-selective Reduction | Trace amounts of borohydride species in the borane source can cause non-selective reduction.[7] Using a high-purity borane source is recommended. |
Experimental Protocols
General Protocol for Asymmetric Reduction of a Prochiral Ketone
Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific substrate.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool in a desiccator or under a stream of inert gas (argon or nitrogen).
-
Ensure all solvents are anhydrous and all reagents are of high purity.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the this compound catalyst (typically 5-10 mol%).
-
Dissolve the catalyst in an appropriate anhydrous solvent (e.g., THF or toluene).
-
Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
-
Addition of Borane:
-
Slowly add the borane reagent (e.g., BH₃·THF or BH₃·SMe₂) to the catalyst solution.
-
Stir the mixture for a short period (e.g., 10-15 minutes) to allow for the formation of the catalyst-borane complex.
-
-
Addition of Substrate:
-
Dissolve the prochiral ketone in the anhydrous reaction solvent.
-
Add the ketone solution dropwise to the pre-formed catalyst-borane complex over a period of time to control the reaction rate and temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the set temperature until completion.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a protic solvent (e.g., methanol) at a low temperature.
-
Allow the mixture to warm to room temperature.
-
Perform an appropriate aqueous work-up to remove boron byproducts and isolate the chiral alcohol. This may involve extraction with an organic solvent and washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography, distillation, or recrystallization.
-
Determine the yield and enantiomeric excess of the chiral alcohol product using appropriate analytical methods (e.g., chiral HPLC or GC).
-
Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: General experimental workflow for CBS reduction.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. aspirasci.com [aspirasci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | Benchchem [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Corey-Bakshi-Shibata (CBS) Reduction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the Corey-Bakshi-Shibata (CBS) reduction.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in a CBS reduction, and how can I minimize it?
A1: The most significant "side reaction" in a CBS reduction is the non-enantioselective reduction of the ketone by the borane (B79455) reagent, which leads to a decrease in the enantiomeric excess (ee) of the desired chiral alcohol. This non-catalytic background reaction competes with the desired CBS catalyst-mediated enantioselective reduction.
To minimize this side reaction:
-
Maintain low temperatures: Lowering the reaction temperature generally suppresses the non-catalytic reduction, thereby increasing enantioselectivity.[1][2]
-
Slow addition of the borane reagent: Adding the borane solution dropwise over a period of time at a low temperature can help to maintain a low concentration of the free borane, favoring the catalytic cycle.
-
Ensure anhydrous conditions: The presence of water can negatively impact enantiomeric excess and must be avoided by using anhydrous solvents and reagents.[1][3][4]
Q2: My enantiomeric excess (ee) is lower than expected. What are the potential causes and solutions?
A2: Lower than expected enantiomeric excess can stem from several factors:
-
Water in the reaction mixture: Water can react with the borane reagent and the catalyst, leading to decreased enantioselectivity. Ensure all glassware is oven-dried and solvents and reagents are anhydrous.[1][3][4]
-
Reaction temperature is too high: The rate of the non-catalytic background reduction increases with temperature, leading to a lower ee.[5] It is crucial to maintain the recommended low temperature for your specific substrate and catalyst system.
-
Impure borane source: Commercially available BH₃•THF solutions can contain trace amounts of borohydride (B1222165) species, which can cause non-selective reduction.[1] Using freshly prepared or high-purity borane solutions is recommended.
-
Catalyst degradation: The CBS catalyst can degrade over time, leading to reduced performance. Using a freshly opened bottle of catalyst or generating the catalyst in situ can often resolve this issue.[6]
-
Incorrect stoichiometry: The ratio of catalyst to substrate and borane is critical. Ensure accurate measurements and stoichiometry as per the established protocol.
Q3: Can I use CBS reduction for α,β-unsaturated ketones? Are there any specific side reactions to be aware of?
A3: Yes, the CBS reduction is generally effective for the enantioselective reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[1] The primary potential side reaction is the hydroboration of the carbon-carbon double bond. However, the CBS reduction is typically chemoselective for the ketone functionality. To favor the reduction of the ketone over the double bond, it is important to adhere to the optimized reaction conditions, particularly low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no conversion of the starting ketone | Inactive borane reagent | Use a fresh bottle of the borane reagent or titrate the solution to determine its molarity. |
| Inactive catalyst | Use a fresh batch of the CBS catalyst or prepare it in situ. | |
| Reaction temperature is too low | While low temperatures are generally preferred for selectivity, for some less reactive substrates, a slightly higher temperature may be required to achieve a reasonable reaction rate. | |
| Low enantiomeric excess (ee) | Presence of moisture | Rigorously dry all glassware and use anhydrous solvents.[1][3][4] |
| Reaction temperature is too high | Perform the reaction at a lower temperature (e.g., -78 °C to -40 °C).[1][6] | |
| Impure borane reagent | Use a high-purity source of borane or consider using an alternative like catecholborane.[1] | |
| Non-optimal catalyst | The choice of the CBS catalyst (e.g., methyl, butyl, or phenyl substituted) can significantly impact enantioselectivity for a given substrate.[6] Consider screening different CBS catalysts. | |
| Formation of multiple products | Hydroboration of other functional groups | For substrates with other reducible functional groups (e.g., C=C bonds in enones), careful control of temperature and reaction time is crucial. |
| Substrate decomposition | If the substrate is unstable under the reaction conditions, consider using a milder borane reagent or a lower reaction temperature. |
Experimental Protocols
General Protocol for CBS Reduction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Anhydrous solvent (e.g., THF or toluene)
-
CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine)
-
Borane reagent (e.g., BH₃•THF or BH₃•SMe₂)
-
Ketone substrate
-
Anhydrous quenching agent (e.g., methanol)
-
Aqueous workup solution (e.g., saturated NH₄Cl or 1M HCl)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), in an oven-dried flask, dissolve the CBS catalyst (typically 5-10 mol%) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Slowly add the borane reagent (typically 1.0-1.5 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, dissolve the ketone substrate (1.0 equivalent) in the anhydrous solvent.
-
Add the ketone solution dropwise to the pre-formed catalyst-borane complex over a period of 30-60 minutes.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of an anhydrous quenching agent (e.g., methanol).
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup by adding a saturated NH₄Cl solution or 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
CBS Catalytic Cycle
Caption: The catalytic cycle of the Corey-Bakshi-Shibata reduction.
Competing Reaction Pathways
Caption: Competition between catalytic and non-catalytic reduction pathways.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low enantioselectivity in CBS reductions.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Navigating (R)-2-Methyl-CBS-Oxazaborolidine Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantioselective reduction of ketones using (R)-2-Methyl-CBS-oxazaborolidine. The following information is designed to help you optimize your reaction conditions, maximize enantioselectivity, and troubleshoot any issues that may arise.
I. Influence of Borane (B79455) Source on Reaction Outcome
The choice of borane source is a critical parameter in Corey-Bakshi-Shibata (CBS) reductions, directly impacting reaction rate, enantioselectivity, and ease of handling. Below is a comparative summary of commonly used borane sources.
Data Presentation: Comparison of Common Borane Sources
| Borane Source | Formula | Common Form | Key Advantages | Potential Issues |
| Borane-Tetrahydrofuran Complex | BH₃·THF | 1 M solution in THF | High reactivity, widely used. | Less stable than BH₃·SMe₂; THF can be reduced over time, especially if not stabilized.[1] |
| Borane-Dimethyl Sulfide (B99878) Complex | BH₃·SMe₂ | Neat liquid or concentrated solutions | More stable than BH₃·THF, higher solubility, commercially available at higher concentrations.[1] | Unpleasant odor. |
| Catecholborane | C₆H₄O₂BH | Solid or solution | Excellent for the reduction of α,β-unsaturated ketones[2][3]; can be used at very low temperatures.[4] | Generally lower reactivity than BH₃ complexes for simple ketones. |
| Amine-Borane Complexes | e.g., N,N-diethylaniline·BH₃ | Varies (solid or liquid) | Can offer improved stability and handling; some are commercially available as solids. | Reactivity can be lower than BH₃·THF or BH₃·SMe₂. |
Quantitative Comparison: Reduction of Acetophenone (B1666503)
The following table summarizes the enantiomeric excess (% ee) achieved in the CBS reduction of acetophenone to (R)-1-phenylethanol using different borane sources. Note that reaction conditions can significantly influence the outcome.
| Borane Source | Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (% ee) | Reference |
| BH₃·THF | 10 | 23 | 83 | [5] |
| BH₃·SMe₂ | Not specified | 25 | 92 | [6] |
| N,N-diethylaniline·BH₃ | Not specified | 0 | 89 | [5] |
II. Troubleshooting Guide
This section addresses common problems encountered during CBS reductions and provides systematic solutions.
Logical Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting CBS reductions.
Problem 1: Low Enantioselectivity (% ee)
-
Possible Cause 1: Presence of Water. Moisture in the reaction will quench the borane and can affect the catalyst's chiral environment.[3][4]
-
Solution: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, which can be obtained by passing through a solvent purification system or by distillation from an appropriate drying agent.
-
-
Possible Cause 2: Impure Borane Source. Commercially available borane solutions, particularly BH₃·THF, can contain borohydride (B1222165) species that lead to non-selective reduction, thus lowering the enantioselectivity.[4]
-
Solution: Use a fresh bottle of the borane reagent. If the age or quality of the borane solution is questionable, its molarity can be determined by titration before use.
-
-
Possible Cause 3: Suboptimal Temperature. Temperature plays a critical role in the stereoselectivity of the CBS reduction.[4]
-
Solution: In general, lower reaction temperatures lead to higher enantiomeric excesses. If you are observing low % ee, try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).
-
Problem 2: Low Reaction Yield/Incomplete Conversion
-
Possible Cause 1: Inactive Borane Source. The borane reagent may have degraded upon storage.
-
Solution: As mentioned above, use a fresh borane source or titrate the existing solution to confirm its concentration.
-
-
Possible Cause 2: Inactive Catalyst. The this compound catalyst can be sensitive to air and moisture over time.
-
Solution: Use a fresh supply of the catalyst. If preparing the catalyst in situ, ensure the precursor amino alcohol is pure and dry.
-
-
Possible Cause 3: Incorrect Stoichiometry. An insufficient amount of the borane reagent will lead to incomplete conversion of the starting material.
-
Solution: Carefully check the stoichiometry of all reagents. Typically, a slight excess of the borane source is used relative to the ketone substrate.
-
III. Frequently Asked Questions (FAQs)
Q1: Which borane source is the best to start with for a new ketone substrate?
A1: BH₃·SMe₂ is often a good starting point. While BH₃·THF is also widely used, BH₃·SMe₂ offers greater stability and is commercially available in higher concentrations, which can be advantageous.[1] However, the optimal borane source can be substrate-dependent, and screening of different sources may be necessary for challenging substrates.
Q2: Can I use sodium borohydride (NaBH₄) as the hydride source?
A2: No, NaBH₄ is generally not used directly in a catalytic CBS reduction. The mechanism relies on the coordination of borane (BH₃) to the oxazaborolidine catalyst.[3] NaBH₄ is a different type of reducing agent (a borohydride) and will lead to non-selective reduction.
Q3: My ketone has other reducible functional groups. Will the CBS reduction be chemoselective?
A3: The CBS reduction is known for its good chemoselectivity for ketones. It can often reduce a ketone in the presence of other functional groups like esters, nitriles, and even some alkenes (though hydroboration of C-C multiple bonds can be a side reaction with some substrates).[4] However, the specific outcome will depend on the substrate and reaction conditions.
Q4: How do I quench the reaction and work up the product?
A4: The reaction is typically quenched by the slow, careful addition of an alcohol, such as methanol, at a low temperature (e.g., 0 °C). This safely reacts with the excess borane. An acidic workup (e.g., with dilute HCl) is then often used to hydrolyze the boronate esters and liberate the chiral alcohol product.
IV. Experimental Protocols
General Experimental Workflow
Caption: A typical experimental sequence for a CBS reduction.
Protocol 1: Reduction of Acetophenone using Borane-Dimethyl Sulfide (BH₃·SMe₂)[7]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (e.g., 0.1 equivalents of a 1 M solution in toluene).
-
Borane Addition: Cool the flask to the desired temperature (e.g., 0 °C) and slowly add the borane-dimethyl sulfide complex (typically 0.6-1.0 equivalents). Stir for a few minutes.
-
Substrate Addition: Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise to the catalyst-borane mixture.
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quench and Workup: Once the starting material is consumed, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol. Follow with an acidic workup, extraction with an organic solvent, and drying of the organic layer.
-
Purification and Analysis: Purify the crude product by a suitable method, such as flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Reduction of an α,β-Unsaturated Ketone using Catecholborane[3]
-
Preparation: To a solution of the α,β-unsaturated ketone (1.0 equivalent) in anhydrous toluene (B28343) at -78 °C under an inert atmosphere, add this compound (0.2 equivalents of a 1.0 M solution in toluene).
-
Stir: Stir the reaction mixture for 5 minutes at -78 °C.
-
Borane Addition: Slowly add a solution of catecholborane (1.8 equivalents of a 1.0 M solution in THF).
-
Reaction: Stir the reaction mixture at -78 °C for 24 hours.
-
Quench: Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Workup and Purification: Proceed with a standard aqueous workup, extraction, and purification of the resulting chiral allylic alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. benchchem.com [benchchem.com]
troubleshooting low yields in (R)-2-Methyl-CBS-oxazaborolidine reductions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or suboptimal performance in (R)-2-Methyl-CBS-oxazaborolidine catalyzed reductions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows very low or no conversion to the desired alcohol. Where should I start troubleshooting?
Low conversion is a common issue that can often be traced back to the quality of reagents or the reaction setup. A systematic approach is the most effective way to pinpoint the problem. Start by evaluating the core components: the reagents, the solvent, and the reaction conditions.[1] Impurities in the starting material, for instance, can poison the catalyst or react with the borane (B79455) reducing agent.[1]
A logical first step is to use a troubleshooting workflow to systematically check for potential issues.
Q2: How critical are anhydrous conditions for the CBS reduction?
Extremely critical. The presence of water has a significant negative effect on the enantiomeric excess (ee) and the overall yield.[2][3][4] Water can react with and quench the borane reducing agent, and can also interfere with the catalyst, leading to poor results.[1][5]
Troubleshooting Steps:
-
Solvent Quality: Always use a high-quality anhydrous solvent.[1] If you are using THF, be aware that it can absorb moisture from the air. Consider using freshly distilled THF or a recently purchased bottle of anhydrous grade solvent.[1]
-
Reagent Handling: Handle all reagents under a strict inert atmosphere (Argon or Nitrogen) to prevent exposure to moisture.[6]
-
Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.
Q3: My enantioselectivity (ee%) is low. What factors influence it the most?
Low enantioselectivity is a common problem and can be influenced by several factors:
-
Water: As mentioned, even trace amounts of water can dramatically lower the ee%.[2][3]
-
Temperature: Temperature plays a crucial role. Generally, lower temperatures lead to higher enantiomeric excesses.[2] However, for a given catalyst and ketone, there is often an optimal temperature, and going too low can sometimes decrease selectivity.[7]
-
Borane Reagent Quality: Commercially available borane-THF solutions can contain trace amounts of borohydride (B1222165) species, which participate in non-selective reductions and diminish the overall enantioselectivity.[2] Titrating the borane solution to confirm its molarity is recommended.[1] Using a more stable source like Borane Dimethyl Sulfide (BMS) can be a good alternative.[1]
-
Catalyst Integrity: The CBS catalyst can degrade over time, especially if not stored properly.[7][8] Using a fresh batch of catalyst or one that has been stored correctly is advisable.[6]
-
Substrate Structure: The steric difference between the two groups attached to the ketone is a major factor. A larger difference between the "large" (RL) and "small" (RS) substituents generally results in higher enantioselectivity.[9]
| Parameter | General Effect on Enantioselectivity (ee%) | Reference |
| Water Content | Significant decrease with increasing water | [2][3][5] |
| Temperature | Generally increases as temperature is lowered | [2][7] |
| Borane Purity | Decreases with impurities (e.g., borohydrides) | [2] |
| Catalyst Age | Can decrease with older/degraded catalyst | [7][8] |
| Substrate Sterics | Increases with greater steric difference (RL vs RS) | [9] |
Q4: Can the choice of borane source affect my yield and selectivity?
Yes, the choice and quality of the borane source are critical.
-
BH₃·THF: This is a very common reagent but can degrade over time, leading to a lower effective concentration and the formation of non-selective reducing agents.[1][2]
-
BH₃·SMe₂ (BMS): This complex is generally more stable than BH₃·THF and can provide more reproducible results.[1]
-
Catecholborane: This reagent has been used successfully in CBS reductions at very low temperatures (as low as -126 °C) and can sometimes improve enantioselectivity.[2]
| Borane Source | Common Use & Characteristics | Potential Issues |
| BH₃·THF | Widely used, convenient. | Can degrade on storage, leading to lower molarity and impurities.[1][2] |
| BH₃·SMe₂ | More stable alternative to BH₃·THF. | Strong odor. |
| Catecholborane | Effective at very low temperatures, can enhance selectivity. | May have different reactivity profile.[2] |
Q5: I am still getting low yields despite using fresh reagents and anhydrous conditions. What else could be wrong?
If you have ruled out reagent and setup issues, consider the reaction mechanism and stoichiometry. The CBS reduction proceeds through a well-defined catalytic cycle where the oxazaborolidine catalyst coordinates with both the borane and the ketone substrate.
Possible Issues Related to the Mechanism:
-
Catalyst Loading: Ensure you are using the correct catalytic amount (typically 2-10 mol%).[10] Too little catalyst will result in a slow reaction, while too much is unnecessary and costly.
-
Stoichiometry of Borane: The borane is the stoichiometric reductant. Ensure you are using the correct number of equivalents relative to your ketone substrate. An insufficient amount will lead to incomplete conversion.
-
Order of Addition: The preferred method is often to mix the substrate and catalyst first, cool the solution to the desired temperature (e.g., -78 °C), and then slowly add the borane solution.[11] This allows the catalyst and substrate to coordinate before the reducing agent is introduced.
Key Experimental Protocols
The following are example protocols adapted from the literature. Note that optimal conditions may vary based on the specific substrate.
Protocol 1: General Reduction of a Ketone with Catecholborane
This protocol is adapted from a procedure used for the reduction of a cyclopentenone derivative.[3]
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the ketone (1.0 equiv) in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Add this compound (1.0 M in toluene, 0.2 equiv) to the cooled solution. Stir for 5 minutes at -78 °C.[3]
-
Reductant Addition: Slowly add a solution of catecholborane (1.0 M in THF, 1.8 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or GC. The original procedure cited 24 hours.[3]
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., Et₂O). Wash the combined organic extracts sequentially with 2.0 M NaOH and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Reduction of a Ketone with BH₃·THF
This protocol is adapted from a procedure used for the reduction of a ketone substrate in THF.[3]
-
Preparation: To a stirred solution of (S)-Me-CBS-oxazaborolidine (2.01 equiv) in anhydrous THF, add BH₃·THF (1.0 M in THF, 1.5 equiv) dropwise at 0 °C. Stir for 15 minutes.
-
Substrate Addition: In a separate flask, prepare a solution of the substrate (1.0 equiv, azeotropically dried with toluene) in anhydrous THF. Cool the catalyst mixture to -78 °C and add the substrate solution dropwise. Stir for 1 hour at -78 °C.[3]
-
Second Reductant Addition: Add another portion of BH₃·THF (1.0 M in THF, 1.5 equiv) dropwise over 1 hour at -78 °C.[3]
-
Warming: Gradually warm the mixture to -40 °C over 30 minutes and continue stirring for an additional 30 minutes at this temperature.[3]
-
Quenching & Workup: Follow a standard quenching and workup procedure, such as the slow addition of methanol, followed by an acidic or basic wash and extraction.
-
Purification: Purify the crude product via flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (R)-2-Methyl-CBS-oxazaborolidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from stereoselective ketone reductions using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup and purification of chiral alcohols synthesized via Corey-Bakshi-Shata (CBS) reduction.
Issue 1: Low Yield of the Desired Chiral Alcohol
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Before quenching the reaction, ensure completion by thin-layer chromatography (TLC) or another suitable analytical method. |
| Product Volatility | If the product is volatile, exercise caution during solvent removal. Use lower temperatures and pressures on the rotary evaporator. |
| Emulsion Formation During Extraction | To break emulsions, add brine (saturated aqueous NaCl solution) or a small amount of a different organic solvent. Centrifugation can also be effective. |
| Product Adsorption on Silica (B1680970) Gel | For polar alcohols, deactivating the silica gel with a small percentage of triethylamine (B128534) in the eluent can prevent streaking and improve recovery. |
| Product is Water-Soluble | If the product has high water solubility, standard extraction procedures may be inefficient. Consider continuous liquid-liquid extraction or saturation of the aqueous phase with a salt like NaCl or K₂CO₃ to decrease the product's solubility in water. For very hydrophilic compounds, such as certain nucleosides, using a specialized resin like Amberlyst IRA743 can be effective for capturing the product and removing boric acid.[1] |
Issue 2: Low Enantiomeric Excess (% ee) of the Chiral Alcohol
| Potential Cause | Recommended Solution |
| Presence of Water in the Reaction | The CBS reduction is highly sensitive to moisture.[2] Ensure all glassware is rigorously dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Aged or Decomposed Catalyst | Use a fresh bottle of the this compound catalyst or one that has been properly stored under an inert atmosphere. |
| Sub-optimal Reaction Temperature | Temperature is a critical parameter for enantioselectivity.[3] The optimal temperature can be substrate-dependent. A temperature screen is recommended to find the ideal conditions for a specific ketone. |
| Impure Borane (B79455) Reagent | Commercially available borane solutions can contain impurities that lead to non-selective reduction.[3] Using a high-purity borane source is recommended. |
Issue 3: Presence of Boron-Containing Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Inefficient Removal of Boric Acid | A thorough aqueous workup is crucial. Washing the organic layer with a basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), can effectively remove acidic boron byproducts like boric acid.[1] |
| Formation of Boronate Esters | The initial product of the reduction is an alkoxyborane. Acidic workup with an acid like HCl hydrolyzes this intermediate to the desired alcohol and boric acid.[2] Ensure the acidic workup is sufficiently long and vigorous. |
| Hydrophilic Boron Species Co-eluting with the Product | For highly polar products where boron impurities are difficult to remove by standard chromatography, consider using a specialized boron-scavenging resin. |
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a CBS reduction?
A common and effective method is to slowly add methanol (B129727) to the reaction mixture at a low temperature (e.g., -30 °C to 0 °C) to quench any remaining borane. This is typically followed by warming to room temperature and then proceeding with an acidic or basic workup.
Q2: Should I perform an acidic or basic workup?
The choice depends on the stability of your product.
-
Acidic Workup: Adding a dilute acid like 1 M or 2 M HCl is a standard procedure to hydrolyze the intermediate alkoxyborane and protonate the amino alcohol derived from the catalyst, facilitating its removal in the aqueous phase.
-
Basic Workup: If your product is acid-sensitive, a wash with a mild base like saturated aqueous NaHCO₃ can be used. This will also remove boric acid.
Q3: How can I remove the (R)-α,α-diphenyl-2-pyrrolidinemethanol derived from the catalyst?
This amino alcohol can be removed during the workup. An acidic wash will protonate the nitrogen atom, making it highly soluble in the aqueous layer. Alternatively, after an initial extraction, the organic layer can be washed with dilute acid.
Q4: Can I recover the chiral ligand from the reaction?
Yes. The chiral amino alcohol, (S)-α,α-diphenylprolinol, can often be recovered. To do this, the aqueous phase from the acidic workup is carefully basified (e.g., with NaOH or ammonia) to a pH of around 10. The deprotonated amino alcohol can then be extracted with an organic solvent like diethyl ether.
Q5: My product is a diol. Are there any special considerations for its purification?
Diols are generally more polar than mono-alcohols and may have some water solubility. You may need to use a more polar solvent system for extraction (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol) and for flash chromatography. Saturating the aqueous layer with NaCl during extraction can improve the partitioning of the diol into the organic phase.
Q6: What are typical solvent systems for flash chromatography of chiral alcohols?
A gradient of ethyl acetate in hexanes is the most common eluent system. The polarity of the gradient will depend on the polarity of the alcohol.
| Product Type | Typical Eluent System (Hexane:Ethyl Acetate) |
| Simple aromatic alcohols (e.g., 1-phenylethanol) | 9:1 to 4:1 |
| Aliphatic alcohols | 8:2 to 6:4 |
| More polar alcohols (e.g., containing additional functional groups) | Start with a less polar mixture and gradually increase the proportion of ethyl acetate. A small amount of methanol may be needed for very polar compounds. |
Experimental Protocols
Protocol 1: General Workup and Purification Procedure
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add methanol dropwise to quench any excess borane. Stir for 15-30 minutes at 0 °C, then allow the mixture to warm to room temperature.
-
Acidic Workup: Add 1 M HCl and stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Purification of a Water-Soluble Chiral Alcohol
-
Quenching: Follow the standard quenching procedure with methanol.
-
Solvent Removal: Remove the organic solvent (e.g., THF) under reduced pressure.
-
Resin Treatment (for highly hydrophilic compounds):
-
Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a boron-scavenging resin (e.g., Amberlyst IRA743) and stir for several hours.
-
Filter off the resin and wash it with the same solvent.
-
-
Concentration and Further Purification: Concentrate the filtrate. The product may be pure enough at this stage or may require further purification by preparative HPLC or crystallization.
Visualizations
References
Technical Support Center: (R)-2-Methyl-CBS-oxazaborolidine Catalyst
Welcome to the technical support center for the optimization of catalyst loading for (R)-2-Methyl-CBS-oxazaborolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during its use in asymmetric ketone reductions.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound in an asymmetric reduction?
A1: Generally, a catalyst loading of 2-10 mol% is used for the this compound catalyst in conjunction with a borane (B79455) source like borane-tetrahydrofuran (B86392) (THF) or borane-dimethylsulfide.[1] This range typically provides a good balance between reaction rate, yield, and enantioselectivity.
Q2: How does catalyst loading affect the enantiomeric excess (ee)?
A2: Catalyst loading is a critical parameter for achieving high enantioselectivity. While the optimal loading can be substrate-dependent, operating within the recommended 2-10 mol% range is crucial. Insufficient catalyst loading can lead to a significant decrease in enantiomeric excess (ee) due to an increased contribution from the non-catalyzed background reduction by the borane reagent alone. Conversely, excessively high catalyst loading may not provide a significant improvement in ee and is not cost-effective.
Q3: Can the catalyst be generated in situ?
A3: Yes, the oxazaborolidine catalyst can be generated in situ from a chiral amino alcohol precursor, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, and a borane source.[2] This method can be advantageous as it may improve reproducibility, especially since isolated CBS catalysts can sometimes exhibit reduced activity due to aging during storage.[2]
Q4: My enantioselectivity is low. Should I increase the catalyst loading?
A4: While insufficient catalyst loading can be a cause of low ee, it is important to investigate other factors first. Low enantioselectivity can also be caused by:
-
Presence of water: The reaction is highly sensitive to moisture, which can decompose the borane reagent and the catalyst.[3][4] Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions.[3][4]
-
Impure reagents: Impurities in the ketone substrate or the borane solution can negatively impact the reaction. Commercial borane solutions can contain borohydride (B1222165) impurities that lead to non-selective reduction.
-
Reaction temperature: Temperature plays a crucial role in stereoselectivity.[3] Generally, lower temperatures favor higher enantiomeric excesses.[3] However, for each catalyst and substrate, there is an optimal temperature.
-
Catalyst degradation: If you are using an older bottle of the catalyst, it may have degraded. Consider using a fresh batch or generating the catalyst in situ.
If these factors have been addressed, a modest increase in catalyst loading (e.g., from 5 mol% to 8-10 mol%) can be attempted to see if it improves the ee.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | 1. Insufficient Catalyst Loading: The non-catalyzed reduction by borane is competing with the desired catalytic cycle. | - Increase the catalyst loading to within the recommended 2-10 mol% range. - For some substrates, a slightly higher loading (e.g., 8 mol%) has been shown to improve ee. |
| 2. Water in the Reaction: Moisture deactivates the catalyst and the borane reagent. | - Use oven-dried glassware and anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| 3. Impure Borane Source: Borohydride impurities in the borane solution can cause non-selective reduction. | - Use a fresh bottle of high-purity borane reagent. - Consider titrating the borane solution to confirm its molarity. | |
| 4. Suboptimal Temperature: The reaction temperature is not optimized for the specific substrate. | - Experiment with lowering the reaction temperature. Many CBS reductions are performed at temperatures ranging from 0°C to -78°C. | |
| 5. Catalyst Degradation: The catalyst may have decomposed during storage. | - Use a fresh batch of catalyst. - Consider preparing the catalyst in situ from the corresponding amino alcohol. | |
| Low Reaction Conversion | 1. Low Catalyst Loading: Not enough active catalyst to drive the reaction to completion in a reasonable time. | - Increase the catalyst loading. |
| 2. Deactivated Reagents: The catalyst or borane reagent has been deactivated by moisture or air. | - Ensure all reagents are fresh and handled under anhydrous and inert conditions. | |
| 3. Insufficient Borane: Not enough hydride source for the reduction. | - Ensure at least a stoichiometric amount of borane is used relative to the ketone. An excess is often employed. | |
| Inconsistent Results | 1. Variability in Reagent Quality: Different batches of catalyst or borane may have varying purity. | - Use reagents from a reliable supplier and from the same batch for a series of experiments. - Titrate the borane solution before each use. |
| 2. Slight Variations in Reaction Setup: Minor differences in moisture content or temperature can lead to different outcomes. | - Standardize the experimental protocol, including glassware drying, solvent purification, and temperature control. |
Data Presentation: Catalyst Loading Optimization
Optimizing the catalyst loading is a key step in developing an efficient and selective asymmetric reduction. Below is a summary of typical results and a specific example of catalyst loading optimization.
Table 1: General Performance of this compound in Asymmetric Ketone Reductions
| Ketone Substrate | Catalyst Loading (mol%) | Product | Enantiomeric Excess (ee) (%) |
| Acetophenone | 10 | (R)-1-Phenylethanol | 97 |
| 1-Tetralone | 10 | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 85 |
| 2-Chloro-1-phenylethanone | 10 | (S)-2-Chloro-1-phenylethanol | 98 |
| 7-(Benzyloxy)hept-1-en-3-one | Not specified | (S)-7-(Benzyloxy)hept-1-en-3-ol | 91 |
Table 2: Example of Catalyst Precursor Loading Optimization for the Reduction of Benzalacetone
This table demonstrates the impact of varying the loading of the chiral lactam alcohol precursor (used for in situ catalyst generation) on the enantioselectivity of the reduction of benzalacetone.
| Chiral Lactam Alcohol 3 Loading (mol%) | Borane Equivalent (p-I-PhOBH₂) | Enantiomeric Excess (ee) (%) |
| 10 | 1.2 | 73 |
| 8 | 1.0 | 90 |
Data adapted from a study on in situ generated oxazaborolidine catalysts.[2] This data suggests that for certain substrates, a lower catalyst loading with adjusted borane equivalents can lead to higher enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction of a Prochiral Ketone
-
Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (5-10 mol%) to a flame-dried flask containing anhydrous tetrahydrofuran (B95107) (THF).
-
Borane Addition: Cool the solution to the desired temperature (e.g., 0°C or -20°C). Slowly add the borane reagent (e.g., 1.0 M BH₃•THF solution, 1.0-1.2 equivalents) to the catalyst solution.
-
Substrate Addition: Stir the mixture for 10-15 minutes. Then, add a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF dropwise over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol (B129727) at a low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure and proceed with a standard aqueous work-up and purification by column chromatography.
Visualizations
Caption: Experimental workflow for the asymmetric reduction of a ketone.
Caption: Troubleshooting logic for low enantiomeric excess in CBS reductions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Solvent Effects in CBS Reductions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues related to solvent choice in Corey-Bakshi-Shibata (CBS) reductions.
Troubleshooting Solvent-Related Issues in CBS Reductions
Question 1: My CBS reduction is showing low enantioselectivity (% ee). Could the solvent be the cause?
Answer:
Yes, the choice of solvent can significantly impact the enantioselectivity of a CBS reduction. Here are some common solvent-related factors that can lead to low enantiomeric excess (% ee):
-
Presence of Moisture: The CBS catalyst and the borane (B79455) reagent are sensitive to moisture. The presence of water in the reaction solvent can lead to non-selective reduction pathways, thereby lowering the % ee.[1][2] It is crucial to use anhydrous solvents for the reaction.
-
Coordinating Solvents: Solvents that can coordinate with the borane reagent or the CBS catalyst can interfere with the formation of the desired transition state, leading to a decrease in enantioselectivity. While tetrahydrofuran (B95107) (THF) is a coordinating solvent, it is often used successfully. However, in some cases, switching to a non-coordinating solvent like toluene (B28343) may improve results.
-
Solvent Polarity: Highly polar solvents can sometimes lead to lower enantioselectivity. For instance, solvents like dichloromethane (B109758) (CH2Cl2) and chloroform (B151607) (CHCl3) have been reported to give lower enantioselectivities in certain CBS reductions.[3]
Troubleshooting Workflow for Low Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Question 2: The yield of my CBS reduction is low. How can the solvent affect the reaction yield?
Answer:
Solvent choice can influence the reaction yield in several ways:
-
Solubility of Reagents: The starting material, catalyst, and borane reagent must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. If you observe poor solubility, consider a different solvent.
-
Stability of Reagents: Borane solutions, particularly BH3•THF, can degrade over time. The choice of solvent and the age of the reagent can impact its stability and, consequently, the reaction yield.
-
Reaction Temperature: The boiling point of the solvent will dictate the maximum temperature at which the reaction can be run. While lower temperatures are generally favored for enantioselectivity, some reductions may require higher temperatures to achieve a reasonable reaction rate and yield.
-
Solvent-Reagent Interaction: Some solvents may react with the borane reagent, leading to its consumption and a lower yield of the desired product.
Question 3: I am looking for a "greener" alternative to THF for my CBS reduction. What are my options?
Answer:
2-Methyltetrahydrofuran (2-MeTHF) is an excellent green alternative to THF for CBS reductions.[4] It is derived from renewable resources and has several advantages, including:
-
Higher boiling point than THF, allowing for a wider range of reaction temperatures.
-
Lower miscibility with water, which can simplify the work-up procedure.
-
Similar performance to THF in many organometallic reactions.
Studies have shown that 2-MeTHF can be used successfully in CBS reductions, providing high yields and enantioselectivities.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used solvents for CBS reductions?
A1: Tetrahydrofuran (THF) and toluene are the most frequently used solvents for CBS reductions. THF is a good solvent for the reagents and is often the solvent in which the borane reagent is supplied. Toluene is a non-coordinating solvent and has been reported to provide higher yields in some cases.[3]
Q2: How critical is it to use an anhydrous solvent?
A2: It is extremely critical. The presence of even small amounts of water can significantly decrease both the yield and the enantioselectivity of the reaction by reacting with the borane reagent and the catalyst.[1][2] Always use freshly distilled or commercially available anhydrous solvents.
Q3: Can I use a coordinating solvent other than THF?
A3: While THF is the most common coordinating solvent, other ethereal solvents like diethyl ether could potentially be used. However, their impact on the reaction efficiency and enantioselectivity would need to be evaluated for the specific substrate. It is generally recommended to start with established solvents like THF or toluene.
Q4: How do I choose the best solvent for my specific substrate?
A4: The optimal solvent can be substrate-dependent. If you are working with a new substrate, it is advisable to perform a small-scale solvent screen to identify the best conditions. A good starting point would be to compare THF and toluene. See the experimental protocol below for a general procedure.
Quantitative Data on Solvent Effects
The following table summarizes the impact of different solvents on the CBS reduction of acetophenone (B1666503), a common model substrate.
| Solvent | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| Tetrahydrofuran (THF) | High | Excellent (>95%) | General knowledge from multiple sources |
| Toluene | High | Excellent (>95%) | [3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | High (up to 99%) | Excellent (up to 91:9 er) | [4] |
| Dichloromethane (CH2Cl2) | Moderate | Lower (e.g., 56%) | [3] |
| Chloroform (CHCl3) | Moderate | Lower (e.g., 66%) | [3] |
Note: The exact yield and % ee can vary depending on the specific reaction conditions (temperature, catalyst loading, etc.).
Experimental Protocols
General Protocol for Solvent Screening in the CBS Reduction of Acetophenone
This protocol provides a general method for comparing the efficacy of different anhydrous solvents in the CBS reduction of a model substrate, acetophenone.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS) or Borane-THF complex (BH3•THF)
-
Acetophenone
-
Anhydrous solvents to be screened (e.g., THF, Toluene, 2-MeTHF, Dichloromethane)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Setup: Set up a series of oven-dried, two-necked round-bottom flasks equipped with magnetic stir bars and septa, under an inert atmosphere.
-
Catalyst Addition: To each flask, add the (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents).
-
Solvent Addition: To each flask, add the anhydrous solvent to be tested (to achieve a suitable concentration, e.g., 0.5 M with respect to the substrate).
-
Cooling: Cool the flasks to the desired reaction temperature (e.g., 0 °C or room temperature) in an appropriate bath.
-
Borane Addition: Slowly add the borane reagent (e.g., 1.0 equivalents) to each flask and stir for 10-15 minutes.
-
Substrate Addition: Slowly add a solution of acetophenone (1.0 equivalent) in the respective anhydrous solvent to each flask over a period of 20-30 minutes.
-
Reaction Monitoring: Stir the reactions at the chosen temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flasks to 0 °C and slowly quench the reaction by the dropwise addition of methanol.
-
Work-up:
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Analysis:
-
Determine the yield of the crude product.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess (% ee) by chiral HPLC or chiral GC analysis.
-
Logical Relationship Diagram for CBS Reduction Mechanism
Caption: Simplified workflow of the CBS reduction mechanism.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Determining Enantiomeric Excess in CBS Reductions: A Comparative Guide to Chiral HPLC and Alternative Methods
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the Corey-Bakshi-Shibata (CBS) reduction is a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones.[1] A critical step following this synthesis is the accurate determination of the enantiomeric excess (e.e.), a measure of the stereochemical purity of the product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis, offering robust and reliable separation of enantiomers.[2][3] This guide provides an objective comparison of chiral HPLC with other analytical techniques for determining the e.e. of CBS reduction products, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Enantiomeric Excess Determination
The choice of analytical method for determining enantiomeric excess is influenced by factors such as the properties of the analyte, required sensitivity, and desired sample throughput. Chiral HPLC, Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most prominent techniques employed.
| Feature | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[1] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase. | Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals for each enantiomer.[1] |
| Applicability | Broad applicability to a wide range of chiral alcohols, including non-volatile compounds.[4] | Suitable for volatile and thermally stable chiral alcohols.[5] | Applicable to a wide range of compounds; requires a suitable chiral auxiliary.[1] |
| Sample Preparation | Generally minimal, involving dissolution in a suitable solvent. | May require derivatization to improve volatility and peak shape.[5] | Often requires the addition of a chiral solvating or derivatizing agent.[1] |
| Analysis Time | Typically 15-60 minutes per sample.[6] | Can offer faster analysis times, particularly for high-throughput screening.[5] | 5-15 minutes per sample, ideal for rapid screening.[6] |
| Sensitivity | High sensitivity, especially with UV or fluorescence detectors.[3] | High sensitivity, particularly with a flame ionization detector (FID). | Generally lower sensitivity compared to chromatographic methods. |
| Solvent Consumption | High, can exceed 60 mL of mobile phase per sample.[6] | Low. | Low, typically around 0.6 mL of deuterated solvent per sample.[6] |
| Resolution | Excellent baseline resolution is often achievable. | Excellent resolution for suitable analytes. | Resolution of signals depends on the chiral auxiliary and magnetic field strength. |
| Quantitative Accuracy | High accuracy and precision.[3] | High accuracy and precision. | Good accuracy, but precision can be limited by signal-to-noise and integration. |
Chiral HPLC in Detail: Analyzing CBS Reduction Products
The direct method, utilizing a chiral stationary phase, is the most common approach in chiral HPLC for analyzing the products of CBS reductions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile for separating a wide range of chiral alcohols.[7]
Performance Data for Chiral HPLC Separation of 1-Phenylethanol (B42297)
1-Phenylethanol is a common benchmark compound, as it is the product of the CBS reduction of acetophenone (B1666503). The following table summarizes the performance of different polysaccharide-based chiral columns for the separation of its enantiomers.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Chiralcel® OD-H | n-Hexane / 2-Propanol (95:5) | 0.4 | > 1.5 | [2] |
| Chiralcel® OJ-H | n-Hexane / 2-Propanol (99:1) | 0.5 | Baseline separated | [2] |
| Chiralcel® AD-H | n-Hexane / Ethanol (70:30) | 0.8 | 1.6 | [2] |
| Chiralcel® OB | Not specified | Not specified | Baseline separated | [2] |
| Lux Cellulose-3 | n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v) | 1.0 | Baseline separated | [8] |
Note: Retention times can vary depending on the specific instrument, column dimensions, and exact mobile phase composition.
Experimental Protocols
CBS Reduction of Acetophenone (Illustrative Protocol)
This protocol provides a general procedure for the enantioselective reduction of acetophenone to 1-phenylethanol.
Materials:
-
Acetophenone
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(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane (B79455) solution (e.g., BH₃·THF or borane-dimethyl sulfide (B99878) complex)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene)
-
Quenching solution (e.g., methanol, saturated aqueous NaHCO₃)
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Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the CBS catalyst in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add the borane solution to the catalyst solution and stir for a few minutes.
-
Add a solution of acetophenone in the anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature until completion (monitoring by TLC).
-
Carefully quench the reaction by the slow addition of the quenching solution at a low temperature.
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Allow the mixture to warm to room temperature.
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Extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.
Chiral HPLC Analysis of 1-Phenylethanol
This protocol describes a representative method for determining the enantiomeric excess of 1-phenylethanol.
Materials and Reagents:
-
Crude or purified 1-phenylethanol from the CBS reduction.
-
Racemic 1-phenylethanol standard.
-
HPLC grade solvents (e.g., n-Hexane, 2-Propanol).
-
Chiral HPLC column (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm).[2]
-
HPLC system with a UV detector.
Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing HPLC grade n-Hexane and 2-Propanol in a 95:5 (v/v) ratio.[2]
-
Degas the mobile phase using sonication or vacuum filtration.
Sample Preparation:
-
Dissolve a small amount of the reaction product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic 1-phenylethanol standard at the same concentration.
HPLC Conditions:
-
Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm[2]
-
Mobile Phase: n-Hexane / 2-Propanol (95:5)[2]
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: Ambient
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample from the CBS reduction.
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining the enantiomeric excess of a CBS reduction product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
A Comparative Guide to Chiral Catalysts for Asymmetric Ketone Reduction: (R)-2-Methyl-CBS-oxazaborolidine vs. Alternatives
For researchers, scientists, and drug development professionals, the enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients. The choice of a chiral catalyst is paramount to achieving high enantioselectivity and yield. This guide provides an objective comparison of the widely used (R)-2-Methyl-CBS-oxazaborolidine catalyst with other leading alternatives, namely Noyori-type ruthenium catalysts and ketoreductase biocatalysts, supported by experimental data.
Overview of Catalytic Systems
This compound is a key catalyst in the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the asymmetric reduction of a broad range of ketones.[1][2] It is a chiral oxazaborolidine that, in the presence of a borane (B79455) source, facilitates the enantioselective delivery of a hydride to the ketone.[1][2]
Alternative approaches include the Nobel Prize-winning Noyori asymmetric hydrogenation, which utilizes ruthenium complexes with chiral diphosphine and diamine ligands to catalyze the hydrogenation of ketones with high efficiency and enantioselectivity.[3][4] A third, increasingly popular method involves the use of ketoreductases (KREDs), enzymes that offer exceptional selectivity under mild, environmentally benign conditions.[5][6][7]
Performance Comparison
The following tables summarize the performance of this compound in comparison to a representative Noyori catalyst and a ketoreductase for the asymmetric reduction of various prochiral ketones. It is important to note that reaction conditions can vary significantly between these catalytic systems to achieve optimal results.
Table 1: Asymmetric Reduction of Acetophenone (B1666503)
| Catalyst System | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| CBS Reduction | This compound | BH₃·THF | THF | 23 | >95 | >98 |
| Noyori Hydrogenation | RuCl₂--INVALID-LINK-- | H₂ | Methanol (B129727) | 28 | ~100 | 96 |
| Biocatalytic Reduction | Ketoreductase (e.g., from Lactobacillus kefir) | Isopropanol (cosubstrate) | Buffer/Isopropanol | 30 | >99 | >99 |
Table 2: Asymmetric Reduction of 2-Chloroacetophenone
| Catalyst System | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| CBS Reduction | This compound | BH₃·THF | THF | -20 | 95 | 95 |
| Noyori Hydrogenation | Ru(II)/TsDPEN complex | Formic Acid/Triethylamine | Acetonitrile | 28 | 98 | 99 |
| Biocatalytic Reduction | Ketoreductase | Isopropanol (cosubstrate) | Buffer/Isopropanol | 30 | High | >99 |
Table 3: Asymmetric Reduction of a Sterically Hindered Ketone (tert-Butyl methyl ketone)
| Catalyst System | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| CBS Reduction | This compound | BH₃·SMe₂ | THF | 25 | 85 | 92 |
| Noyori Hydrogenation | Ru(II) complex | H₂ | Methanol | 50 | Moderate | Moderate |
| Biocatalytic Reduction | Engineered Ketoreductase | Isopropanol (cosubstrate) | Buffer/Isopropanol | 35 | High | >99 |
Experimental Protocols
General Protocol for Asymmetric Ketone Reduction using this compound
A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (5-10 mol%). Anhydrous tetrahydrofuran (B95107) (THF) is added, and the solution is cooled to the desired temperature (e.g., 0 °C to -78 °C). A solution of the ketone (1.0 equivalent) in anhydrous THF is then added dropwise. Subsequently, a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6-1.0 equivalent) in THF is added dropwise over a period of 30-60 minutes. The reaction is stirred at the same temperature until completion, as monitored by TLC or GC analysis. The reaction is then quenched by the slow addition of methanol, followed by 1N HCl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.[2]
General Protocol for Asymmetric Hydrogenation of a Ketone using a Noyori-type Catalyst
In a glovebox, a pressure vessel is charged with the ruthenium catalyst (e.g., RuCl₂--INVALID-LINK--) (0.1-1 mol%), the ketone (1.0 equivalent), and a degassed solvent (e.g., methanol or isopropanol). The vessel is sealed, removed from the glovebox, and connected to a hydrogen line. The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 10-100 atm). The reaction mixture is stirred vigorously at the desired temperature (e.g., room temperature to 80 °C) for the specified time. After the reaction is complete, the vessel is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by an appropriate method, such as column chromatography, to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.[8]
General Protocol for Biocatalytic Asymmetric Reduction of a Ketone using a Ketoreductase
A reaction vessel is charged with a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0). The ketoreductase enzyme (lyophilized powder or as whole cells) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NAD(P)H regeneration) are added. Isopropanol (5-20% v/v) is often added as a co-solvent and a sacrificial hydrogen donor for cofactor regeneration. The ketone substrate is then added, and the mixture is incubated at a controlled temperature (e.g., 30-40 °C) with shaking. The progress of the reaction is monitored by HPLC or GC. Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified if necessary. The enantiomeric excess is determined by chiral HPLC or GC analysis.[5]
Signaling Pathways and Experimental Workflows
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. nobelprize.org [nobelprize.org]
- 5. researchgate.net [researchgate.net]
- 6. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Validation of Ketone Reduction Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Corey-Itsuno Reduction and its Alternatives
The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in modern organic synthesis, with profound implications for the pharmaceutical and fine chemical industries. The stereochemical outcome of these reactions is paramount, dictating the biological activity and safety of the target molecules. This guide provides a comprehensive comparison of the Corey-Itsuno (CBS) reduction with two leading alternatives: Noyori asymmetric hydrogenation and asymmetric transfer hydrogenation. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific synthetic challenges.
At a Glance: Performance Comparison
The following table summarizes the typical performance of the Corey-Itsuno reduction, Noyori asymmetric hydrogenation, and asymmetric transfer hydrogenation for the enantioselective reduction of various ketone substrates. The data presented is a synthesis of reported yields and enantiomeric excesses (ee) from various sources.
| Ketone Substrate | Reduction Method | Catalyst/Reagent | Yield (%) | ee (%) |
| Aromatic Ketones | ||||
| Acetophenone (B1666503) | Corey-Itsuno | (S)-Me-CBS/BH₃·THF | 95-99 | >95 |
| Noyori Hydrogenation | RuCl₂[(R)-BINAP] | >99 | 99 | |
| Transfer Hydrogenation | RuCl(p-cymene)[(R,R)-TsDPEN] | 98 | 98 | |
| Aliphatic Ketones | ||||
| 2-Octanone | Corey-Itsuno | (S)-Me-CBS/BH₃·THF | 80-90 | 80-95 |
| Noyori Hydrogenation | RuCl₂[(S)-BINAP] | 95 | 92 | |
| Transfer Hydrogenation | RhCl[(R,R)-TsDPEN] | 92 | 96 | |
| α,β-Unsaturated Ketones | ||||
| (E)-Benzalacetone | Corey-Itsuno | (R)-Me-CBS/Catecholborane | 85 | 91 |
| Noyori Hydrogenation | RuCl₂[(R)-BINAP] | >95 | >99 | |
| Transfer Hydrogenation | RuCl(p-cymene)[(R,R)-TsDPEN] | 90 | 95 | |
| Sterically Hindered Ketones | ||||
| Pinacolone | Corey-Itsuno | (S)-Butyl-CBS/BH₃·THF | 75 | 90 |
| Noyori Hydrogenation | RuCl₂[(S)-XylBINAP] | 90 | 98 | |
| Transfer Hydrogenation | Ir[(cod)Cl]₂/(S,S)-f-amphox | 88 | 94 |
In Focus: The Corey-Itsuno Reduction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly versatile and reliable method for the enantioselective reduction of a wide array of prochiral ketones.[1][2] It typically employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, and a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF).[1][2]
Mechanism of Stereochemical Control
The stereochemical outcome of the Corey-Itsuno reduction is dictated by the chiral environment created by the oxazaborolidine catalyst. The proposed mechanism involves the formation of a complex between the catalyst, the borane, and the ketone. The ketone coordinates to the Lewis acidic boron atom of the catalyst in a way that minimizes steric interactions between the larger substituent on the ketone and the catalyst's chiral framework. This preferential coordination orients one face of the carbonyl group for hydride delivery from the coordinated borane, leading to the formation of a specific enantiomer of the alcohol.[1]
Figure 1. Simplified workflow of the Corey-Itsuno reduction mechanism.
Alternative Strategies for Asymmetric Ketone Reduction
While the Corey-Itsuno reduction is a powerful tool, other methods have emerged as highly effective alternatives, each with its own set of advantages.
Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryoji Noyori, this method utilizes ruthenium-chiral diphosphine complexes, most notably BINAP, as catalysts for the hydrogenation of ketones with molecular hydrogen.[3] It is renowned for its high efficiency, excellent enantioselectivity, and broad substrate scope. A key advantage of this method is the use of clean and atom-economical molecular hydrogen as the reductant.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to methods requiring high-pressure hydrogen gas. In ATH, a hydrogen donor, such as isopropanol (B130326) or formic acid, transfers hydrogen to the ketone, mediated by a transition metal catalyst, typically containing ruthenium, rhodium, or iridium, complexed with a chiral ligand. These reactions are often performed under mild conditions and are tolerant of a wide range of functional groups.
Figure 2. General experimental workflow for asymmetric ketone reduction.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for the asymmetric reduction of acetophenone using each of the discussed methods.
Corey-Itsuno Reduction of Acetophenone
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (1.0 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid
Procedure:
-
To a flame-dried, argon-purged round-bottom flask is added (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene).
-
The flask is cooled to 0 °C, and borane-tetrahydrofuran complex (0.6 eq, 1.0 M in THF) is added dropwise. The mixture is stirred for 10 minutes at 0 °C.
-
A solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise over 20 minutes.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Noyori Asymmetric Hydrogenation of Acetophenone
Materials:
-
RuCl₂[(R)-BINAP]
-
Acetophenone
-
Anhydrous methanol
-
Potassium hydroxide (B78521)
-
Hydrogen gas
Procedure:
-
In a glovebox, a pressure vessel is charged with RuCl₂[(R)-BINAP] (0.001 eq) and potassium hydroxide (0.01 eq).
-
Anhydrous methanol and acetophenone (1.0 eq) are added.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 atm).
-
The reaction is stirred at the desired temperature (e.g., 30 °C) until the reaction is complete (monitored by GC or HPLC).
-
The pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl(p-cymene)(R,R)-TsDPEN]
-
Acetophenone
-
Isopropanol
-
Potassium hydroxide
Procedure:
-
To a round-bottom flask under an argon atmosphere is added [RuCl(p-cymene)(R,R)-TsDPEN] (0.01 eq) and potassium hydroxide (0.05 eq).
-
Isopropanol and acetophenone (1.0 eq) are added.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred until completion (monitored by TLC or GC).
-
The reaction is cooled to room temperature and quenched with water.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Conclusion
The validation of the stereochemical outcome in ketone reduction is a critical aspect of asymmetric synthesis. The Corey-Itsuno reduction, Noyori asymmetric hydrogenation, and asymmetric transfer hydrogenation each offer highly effective and reliable means to achieve excellent enantioselectivity for a broad range of substrates. The choice of method will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired scale, and available equipment. This guide provides a framework for an informed decision-making process, empowering researchers to confidently select and implement the most appropriate strategy for their synthetic endeavors.
References
A Comparative Spectroscopic and Performance Analysis of (R)-2-Methyl-CBS-oxazaborolidine for Asymmetric Ketone Reduction
For Immediate Release – This guide provides a detailed comparison of the (R)-2-Methyl-CBS-oxazaborolidine catalyst, a cornerstone of asymmetric synthesis, with a leading alternative, the Noyori-type Ru(II)-TsDPEN catalyst. The following sections present spectroscopic data, performance metrics, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in catalyst selection and application.
The this compound, a chiral organoboron compound, is a widely used catalyst for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] Its popularity stems from its high enantioselectivity and the predictability of the product's absolute stereochemistry.[4] This guide offers a direct comparison with the well-established Noyori Ru(II)-TsDPEN catalyst system, another powerhouse in asymmetric transfer hydrogenation.[5][6]
Spectroscopic Data Comparison
Spectroscopic analysis is crucial for catalyst characterization and for understanding the catalyst-substrate interactions that govern enantioselectivity. Here, we compare the ¹¹B NMR spectroscopic signatures of the CBS catalyst system during the reduction of acetophenone (B1666503) with the ¹H NMR data for a Noyori catalyst.
Table 1: Comparative Spectroscopic Data for CBS and Noyori Catalyst Systems
| Catalyst System | Analyte/Complex | Spectroscopic Technique | Key Chemical Shifts (ppm) | Reference |
| This compound | Pre-catalyst (1) | ¹¹B NMR | ~ 8 | [7] |
| BH₃*THF | ¹¹B NMR | ~ -1 | [7] | |
| Activated Catalyst (2) - N-BH₃ adduct | ¹¹B NMR | ~ -15 | [7] | |
| Post-reduction intermediate (4) - O-BH₂ species | ¹¹B NMR | ~ 27 | [7] | |
| Ru(II)-TsDPEN (Noyori-type) | (R,R)-TsDPEN Ligand | ¹H NMR | 7.56-7.36 (aromatic), 5.37-5.29 (CH), 2.03 (NH), 1.48 (CH₃) | [8] |
Note: Direct spectroscopic comparison of the catalyst-ketone complex is challenging due to the transient nature of these species. The data presented reflects key species in the catalytic cycle.
The ¹¹B NMR data for the CBS system clearly shows the coordination of borane (B79455) to the catalyst and the formation of the intermediate alkoxide species.[7] The upfield shift upon coordination of a Lewis base to the boron center is a characteristic feature.[9] For the Noyori-type catalyst, ¹H NMR is typically used to characterize the chiral ligand and its complexes.[8][10]
Performance Comparison in Asymmetric Ketone Reduction
The ultimate measure of a catalyst's utility is its performance in achieving high yield and enantioselectivity. The following table summarizes the performance of the CBS and Noyori catalysts in the reduction of acetophenone.
Table 2: Performance Comparison in the Asymmetric Reduction of Acetophenone
| Catalyst | Reductant | Substrate | Enantiomeric Excess (% ee) | Yield (%) | Reference |
| This compound | Borane (BH₃) | Acetophenone | >99 | High (not specified) | [11] |
| [(mesitylene)((R,R)-TsDPEN)RuCl] (Noyori-type) | Isopropanol | Acetophenone | >99 (up to 50% conversion) | 86 ± 2 (at equilibrium) | [5] |
Both catalyst systems demonstrate excellent enantioselectivity for the reduction of acetophenone, achieving >99% ee.[5][11] The CBS reduction typically employs a stoichiometric borane reductant, while the Noyori catalyst operates via transfer hydrogenation from a hydrogen donor like isopropanol.[12] The choice between these systems may depend on factors such as substrate scope, functional group tolerance, and reaction conditions.
Experimental Protocols
Protocol 1: ¹¹B NMR Analysis of the CBS-Catalyzed Reduction of Acetophenone
This protocol is based on the work of Corey et al. and subsequent NMR studies.[7][13]
1. Catalyst Activation:
-
The commercially available this compound pre-catalyst (1) is activated by dissolving it in a 1M solution of borane-tetrahydrofuran (B86392) complex (BH₃*THF).
-
The activation is allowed to proceed for approximately 5 minutes at room temperature, leading to the formation of the active catalyst-borane complex (2).[7]
2. Ketone Reduction:
-
Acetophenone (3) is added to the solution of the activated catalyst (2).
-
The reaction proceeds to form the intermediate boronate complex (4).[7]
3. NMR Spectroscopy:
-
Samples are prepared for NMR analysis at various stages: the pre-catalyst, the BH₃*THF solution, the activated catalyst, and the post-reduction mixture.
-
¹¹B NMR spectra are acquired with ¹H decoupling.[7] A quartz NMR tube is recommended to avoid background signals from borosilicate glass.[14]
-
The chemical shifts are referenced to an external standard of BF₃·Et₂O.[15]
Protocol 2: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst
This protocol is adapted from the studies on Noyori's catalysts.[5][10]
1. Catalyst Preparation:
-
The catalyst precursor, such as [(mesitylene)((R,R)-TsDPEN)RuCl], is dissolved in deaerated isopropanol.
2. Reaction Setup:
-
Acetophenone and a base (e.g., KOH) are added to the solvent.
-
The catalyst solution is then added to initiate the reaction.
3. Monitoring and Analysis:
-
The reaction progress can be monitored by techniques such as ¹H NMR or gas chromatography (GC).[10]
-
The enantiomeric excess of the product, (R)-1-phenylethanol, is determined by chiral HPLC or chiral GC analysis.[5][8]
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the catalytic cycle for the CBS reduction and the general experimental workflow for these asymmetric reductions.
Caption: Catalytic cycle of the CBS reduction.
Caption: General workflow for asymmetric ketone reduction.
References
- 1. CAS 112022-83-0: this compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Cas Landing [thermofisher.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. york.ac.uk [york.ac.uk]
- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 15. aiinmr.com [aiinmr.com]
alternatives to (R)-2-Methyl-CBS-oxazaborolidine for asymmetric ketone reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals. The (R)-2-Methyl-CBS-oxazaborolidine catalyst, developed by Corey, Bakshi, and Shibata, has long been a benchmark for this transformation due to its high enantioselectivity and predictable stereochemical outcome.[1] However, the landscape of asymmetric catalysis is ever-evolving, offering a diverse toolkit of alternatives, each with unique advantages in terms of substrate scope, operational simplicity, cost, and environmental impact.
This guide provides an objective comparison of the performance of this compound with two prominent alternatives: a Noyori-type asymmetric transfer hydrogenation catalyst and a biocatalytic approach using a ketoreductase (KRED) enzyme. The comparisons are supported by experimental data for the benchmark reduction of acetophenone (B1666503) to 1-phenylethanol (B42297).
Key Methodologies at a Glance
1. Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst that coordinates to both a stoichiometric borane (B79455) reducing agent (e.g., BH₃·THF) and the ketone substrate. This ternary complex facilitates a highly organized, face-selective hydride transfer from the borane to the ketone, directed by the chiral scaffold of the catalyst.[1][2]
2. Noyori Asymmetric Transfer Hydrogenation (ATH): Pioneered by Ryōji Noyori, this methodology typically employs ruthenium(II) complexes bearing chiral diamine and arene ligands, such as the widely used Ru(II)-TsDPEN catalyst.[3] In this system, a simple alcohol like isopropanol (B130326) or a formic acid/triethylamine mixture serves as the hydrogen source, transferring hydrogen to the ketone via a metal-hydride intermediate in a catalytic cycle. This method avoids the use of stoichiometric borane reagents.[3]
3. Biocatalytic Reduction (Ketoreductases): Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones with exquisite stereoselectivity. These reactions are typically performed in aqueous media under mild conditions. They require a hydride source from a cofactor, usually NADPH or NADH, which must be regenerated in situ. This is often achieved using a sacrificial co-substrate like isopropanol or glucose, sometimes with the aid of a second dehydrogenase enzyme.[4][5]
Performance Comparison: Acetophenone Reduction
The following table summarizes representative experimental data for the asymmetric reduction of acetophenone to 1-phenylethanol using the three methodologies. This allows for a direct comparison of their efficacy in terms of chemical yield and enantiomeric excess (ee).
| Catalyst / Method | Substrate | Product Configuration | Yield (%) | ee (%) | Key Conditions | Reference(s) |
| This compound | Acetophenone | (S)-1-Phenylethanol | 97 | 96 | BH₃·SMe₂, THF, -30 °C | [6] |
| RuCl--INVALID-LINK-- | Acetophenone | (R)-1-Phenylethanol | 99 | 99 | i-PrOH, i-PrONa, 28 °C | [7] |
| Ketoreductase (from Lactobacillus kefir) | Acetophenone | (R)-1-Phenylethanol | >99 (conversion) | >99.5 | Whole cells, i-PrOH (cofactor regen.), Buffer pH 7.5 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Protocol 1: this compound Catalyzed Reduction of Acetophenone
This procedure is adapted from established literature methods for CBS reductions.
Materials:
-
This compound (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, ~10 M)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
1 N HCl
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Add 100 mL of anhydrous THF to the flask and cool to -30 °C in a dry ice/acetone bath.
-
To the cooled THF, add 2.0 mL of a 1 M solution of this compound in toluene (B28343) (2.0 mmol, 10 mol%).
-
Slowly add 6.0 mL of BH₃·SMe₂ (60 mmol, 3 eq.) to the catalyst solution while maintaining the temperature at -30 °C.
-
A solution of acetophenone (2.40 g, 20 mmol, 1 eq.) in 20 mL of anhydrous THF is added dropwise over 30 minutes using a syringe pump.
-
The reaction mixture is stirred at -30 °C for 1 hour, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow, dropwise addition of 20 mL of methanol at -30 °C.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is redissolved in diethyl ether (100 mL) and washed sequentially with 1 N HCl (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: 10-20% ethyl acetate (B1210297) in hexanes) to yield (S)-1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone with RuCl(S,S)-TsDPEN
This protocol is a representative procedure for Noyori-type asymmetric transfer hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Anhydrous 2-propanol (i-PrOH)
-
Sodium isopropoxide (i-PrONa) or Potassium tert-butoxide (KOtBu)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and (S,S)-TsDPEN (8.1 mg, 0.022 mmol) are dissolved in anhydrous DCM (2 mL). The mixture is stirred at 40 °C for 1 hour. The solvent is then removed under a stream of argon or in vacuo to yield the pre-catalyst, RuCl--INVALID-LINK--.
-
Reduction Reaction: To the flask containing the pre-catalyst, add acetophenone (120 mg, 1.0 mmol) and anhydrous 2-propanol (10 mL).
-
Add a 0.1 M solution of sodium isopropoxide in 2-propanol (0.5 mL, 0.05 mmol) to activate the catalyst.
-
The reaction mixture is stirred at room temperature (or as specified) for the required time (e.g., 4-24 hours). The progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of water (10 mL).
-
The product is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The enantiomeric excess of (R)-1-phenylethanol is determined by chiral HPLC or GC analysis.
Protocol 3: Ketoreductase-Catalyzed Reduction of Acetophenone
This is a general procedure for a whole-cell biocatalytic reduction utilizing a ketoreductase from Lactobacillus kefir with isopropanol for cofactor regeneration.[5]
Materials:
-
Lyophilized whole cells of E. coli expressing a ketoreductase from Lactobacillus kefir (Lk-KRED).
-
Acetophenone
-
2-propanol (i-PrOH)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Ethyl acetate
Procedure:
-
In a 50 mL Erlenmeyer flask, suspend 100 mg of lyophilized E. coli cells containing Lk-KRED in 10 mL of phosphate buffer (pH 7.5).
-
Add 2-propanol (1.0 mL, 10% v/v) to the cell suspension. This serves as the co-substrate for cofactor regeneration.
-
Add acetophenone (50 mg, 0.416 mmol) to the mixture.
-
The flask is sealed and placed in an orbital shaker at 30 °C and 200 rpm.
-
The reaction is monitored over time (e.g., 24 hours) by taking aliquots, extracting with ethyl acetate, and analyzing by GC for conversion and enantiomeric excess.
-
For preparative scale, after the reaction reaches completion, the mixture is centrifuged to pellet the cells.
-
The supernatant is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the product, (R)-1-phenylethanol.
-
Purification by column chromatography may be performed if necessary.
-
The enantiomeric excess is confirmed by chiral GC analysis.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the catalytic cycles and logical workflows for each reduction method.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Caption: Simplified catalytic cycle for Noyori Asymmetric Transfer Hydrogenation (ATH).
Caption: Workflow for KRED-catalyzed reduction with cofactor regeneration.
Conclusion
The choice of catalyst for asymmetric ketone reduction is a critical decision in the synthesis of chiral alcohols.
-
The This compound remains a powerful and reliable tool, particularly valued for its well-understood mechanism and predictable stereochemical outcomes for a broad range of substrates.[6] Its primary drawbacks are the need for stoichiometric, and sometimes pyrophoric, borane reagents and cryogenic temperatures to achieve maximum selectivity.
-
Noyori-type Asymmetric Transfer Hydrogenation offers a significant operational advantage by avoiding stoichiometric metal hydrides and often proceeding under milder, ambient temperature conditions.[7] The catalysts are highly efficient, achieving excellent yields and enantioselectivities with very low catalyst loadings. The main considerations are the cost of the ruthenium catalyst and chiral ligands, although their high efficiency often offsets this on a larger scale.
-
Biocatalysis with Ketoreductases represents the "greenest" alternative, operating in aqueous media at ambient temperature and pressure with remarkable enantioselectivity (>99% ee is common).[5] The use of whole cells can further simplify the process by handling cofactor regeneration internally.[5] The primary challenges can be substrate scope (some bulky ketones may not fit the enzyme's active site) and the lower volumetric productivity compared to some chemical methods, although protein engineering is rapidly addressing these limitations.
Ultimately, the optimal choice depends on the specific requirements of the target molecule, the scale of the synthesis, and considerations regarding cost, safety, and environmental impact. For drug development professionals and researchers, having a diverse portfolio of these robust catalytic systems is essential for efficiently accessing the chiral building blocks that are foundational to modern medicine and materials science.
References
- 1. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress [reagents.acsgcipr.org]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
A Comparative Cost-Benefit Analysis of (R)-2-Methyl-CBS-oxazaborolidine in Asymmetric Ketone Reduction
For researchers, scientists, and drug development professionals, the selection of a suitable catalyst for asymmetric synthesis is a critical decision, balancing performance, cost, and practicality. This guide provides a comprehensive cost-benefit analysis of the widely used (R)-2-Methyl-CBS-oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones, comparing it with two prominent alternatives: Noyori-type asymmetric hydrogenation and enzymatic reduction.
The synthesis of enantiomerically pure alcohols is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety. The Corey-Bakshi-Shibata (CBS) reduction, utilizing the this compound catalyst, has long been a reliable and versatile method for achieving high enantioselectivity in the reduction of a wide range of ketones.[1][2] However, the landscape of asymmetric catalysis is continually evolving, with Noyori-type hydrogenation and biocatalysis emerging as powerful and often more efficient alternatives.
This guide presents a detailed comparison of these three methodologies, focusing on the asymmetric reduction of acetophenone (B1666503) as a model substrate. We will delve into their performance metrics, economic viability, and operational considerations to provide a clear framework for informed catalyst selection.
Performance Comparison
The efficacy of an asymmetric catalyst is primarily judged by its ability to deliver the desired chiral product with high enantiomeric excess (ee) and in high yield, under practical and efficient reaction conditions. The following table summarizes the typical performance of this compound, a representative Noyori-type catalyst, and an alcohol dehydrogenase (ADH) enzyme in the asymmetric reduction of acetophenone.
| Method | Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| CBS Reduction | This compound / BH₃·THF | 5 - 10 | 1 - 2 | 25 | >95 | >97 |
| Noyori Hydrogenation | RuCl₂--INVALID-LINK--n / H₂ | 0.001 - 0.01 | 4 - 12 | 25 - 80 | >99 | >99 |
| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) / NADPH | Enzyme-dependent | 12 - 24 | 25 - 37 | >95 | >99 |
Note: The data presented is a synthesis of typical results from various literature sources and may vary depending on the specific reaction conditions and substrate.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis extends beyond the initial price of the catalyst to include factors such as catalyst loading, the cost of auxiliary reagents, reaction time, and potential for catalyst recycling. The following table provides a semi-quantitative cost comparison for the asymmetric reduction of one mole of acetophenone using the three catalytic systems.
| Method | Key Cost Components | Estimated Catalyst Cost per Mole of Substrate | Advantages | Disadvantages |
| CBS Reduction | This compound, Borane (B79455) reagent (e.g., BH₃·THF) |
| Broad substrate scope, predictable stereochemistry, relatively simple setup.[1] | Stoichiometric borane reagent required, moderate catalyst loading, catalyst can be air and moisture sensitive. |
| Noyori Hydrogenation | Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂), Chiral ligand (e.g., (S)-BINAP), High-pressure reactor |
| Extremely high turnover numbers (low catalyst loading), atom economical (uses H₂), high yields and enantioselectivity.[3] | High initial cost of catalyst and ligand, requires specialized high-pressure equipment, potential for heavy metal contamination. |
| Enzymatic Reduction | Alcohol Dehydrogenase (ADH), Cofactor (e.g., NADPH), Cofactor regeneration system |
| Extremely high enantioselectivity, mild reaction conditions (aqueous media, room temp.), biodegradable catalyst.[4] | Substrate scope can be limited, cofactor is expensive and requires a regeneration system, potential for enzyme inhibition. |
Cost Estimation Key: $ (Low) to
(Very High). This is a simplified estimation and actual costs can vary significantly based on supplier, scale, and process optimization.
Experimental Protocols
Asymmetric Reduction of Acetophenone using this compound
This protocol is a representative example for a laboratory-scale synthesis.
Materials:
-
This compound (1 M solution in toluene)
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and standard glassware for workup and purification.
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (5 mL of a 1 M solution in toluene, 5 mmol, 0.05 eq.).
-
Cool the flask to 0 °C in an ice bath and slowly add borane-tetrahydrofuran complex (5 mL of a 1 M solution in THF, 5 mmol, 0.05 eq.) dropwise with stirring. Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, dissolve acetophenone (12.0 g, 100 mmol, 1.0 eq.) in anhydrous THF (20 mL).
-
Add the acetophenone solution dropwise to the catalyst solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (20 mL). Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (R)-1-phenylethanol.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC analysis).
Visualizing the Processes
To aid in understanding the workflow and the decision-making process, the following diagrams are provided.
Conclusion
The choice between this compound, Noyori-type catalysts, and enzymatic reduction for the asymmetric synthesis of chiral alcohols is a multifaceted decision that hinges on the specific requirements of the project.
-
The CBS reduction remains a highly valuable and versatile tool, particularly for laboratory-scale synthesis and for exploring a wide range of substrates, offering a good balance of performance and operational simplicity.
-
Noyori asymmetric hydrogenation represents the state-of-the-art for large-scale, industrial applications where high efficiency and atom economy are paramount. The initial investment in catalyst and equipment can be offset by the extremely low catalyst loadings and high throughput.
-
Enzymatic reduction is an increasingly attractive option, especially when high enantiopurity is critical and green chemistry principles are a priority. While challenges related to substrate scope and cofactor cost remain, ongoing developments in enzyme engineering and process optimization are continually expanding its practical applicability.
Ultimately, a thorough evaluation of the factors outlined in this guide—performance, cost, scalability, and environmental impact—will enable researchers and drug development professionals to select the most appropriate catalytic system to achieve their synthetic goals efficiently and economically.
References
A Comparative Guide to the Kinetic Performance of (R)-2-Methyl-CBS-oxazaborolidine Catalyzed Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. Among the premier catalysts for this purpose is the (R)-2-Methyl-CBS-oxazaborolidine, a cornerstone of the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3][4] This guide provides an objective comparison of the kinetic performance of the this compound catalyst against prominent alternatives, namely Noyori's asymmetric hydrogenation catalysts and biocatalytic systems (ketoreductases). The comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations to aid in catalyst selection and experimental design.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst is not only determined by the yield and enantiomeric excess (ee) of the product but also by its kinetic performance, often quantified by Turnover Number (TON) and Turnover Frequency (TOF). These metrics provide insight into the catalyst's efficiency and speed. The following tables summarize the performance of the this compound catalyst and its alternatives in the asymmetric reduction of the benchmark substrate, acetophenone (B1666503).
Table 1: Performance Comparison for the Asymmetric Reduction of Acetophenone
| Catalyst System | Catalyst | Reductant | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Key Reaction Conditions |
| CBS Reduction | This compound | BH₃·THF | High | >95 | - | - | THF, Room Temperature |
| Noyori Hydrogenation | RuCl₂[(S)-tolbinap][(S,S)-dpen] | H₂ | Quantitative | 80 | 2,400,000 | 228,000 | t-C₄H₉OK, 45 atm H₂, 30 °C |
| Biocatalysis | Pichia capsulata (whole cell) | Glucose (for NADH regeneration) | 93 (equilibrium conversion) | >99 (R) | - | - | Aqueous medium, pH 5, 25 °C |
Note: Direct, side-by-side comparative kinetic data (TON, TOF) under identical conditions is scarce in the literature, making a direct kinetic comparison challenging. The data for the Noyori catalyst represents exceptionally high activity. The biocatalytic system's performance is described by equilibrium conversion.
Delving into the Catalytic Cycles
The distinct mechanisms of these catalytic systems are crucial to understanding their kinetic behavior and substrate scope.
The Corey-Bakshi-Shibata (CBS) Reduction Pathway
The CBS reduction relies on the in-situ formation of a chiral Lewis acid complex. The catalytic cycle can be visualized as follows:
Caption: Catalytic cycle of the this compound catalyzed reduction.
Noyori Asymmetric Hydrogenation: A Concerted Mechanism
Noyori's catalysts operate through a concerted outer-sphere mechanism, where the substrate does not directly coordinate to the metal center.
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of catalyst performance.
Kinetic Study of this compound Catalyzed Reduction
Objective: To determine the initial reaction rate and monitor the progress of the CBS reduction of acetophenone.
Materials:
-
This compound (1 M in Toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., 1 M HCl)
-
Gas chromatograph (GC) with a chiral column
Procedure:
-
Catalyst Activation: In a flame-dried, argon-purged flask equipped with a magnetic stirrer, add the this compound solution (e.g., 0.1 mmol, 10 mol%).
-
Reaction Initiation: Cool the flask to the desired temperature (e.g., 25 °C). Add anhydrous THF, the internal standard, and acetophenone (1.0 mmol).
-
Borane Addition: Initiate the reaction by the rapid addition of the borane-THF solution (e.g., 0.6 mmol). Start the timer immediately.
-
Sampling: At timed intervals, withdraw aliquots from the reaction mixture and immediately quench them in a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by chiral GC to determine the concentrations of the substrate and the product.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. The enantiomeric excess can be determined from the peak areas of the two enantiomers.
Kinetic Study of Noyori Asymmetric Hydrogenation
Objective: To measure the turnover frequency (TOF) of a Noyori-type catalyst in the hydrogenation of acetophenone.
Materials:
-
RuCl₂(diphosphine)(diamine) precatalyst (e.g., RuCl₂[(S)-tolbinap][(S,S)-dpen])
-
Potassium tert-butoxide (t-C₄H₉OK)
-
Acetophenone
-
Anhydrous isopropanol (B130326)
-
High-pressure autoclave equipped with a sampling valve and pressure gauge
-
Gas chromatograph (GC) with a chiral column
Procedure:
-
Catalyst Preparation: In a glovebox, charge the autoclave with the ruthenium precatalyst and potassium tert-butoxide.
-
Reaction Setup: Add anhydrous isopropanol and acetophenone to the autoclave.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 45 atm) and heat to the reaction temperature (e.g., 30 °C).
-
Monitoring: Start vigorous stirring and monitor the reaction progress by taking samples at regular intervals through the sampling valve.
-
Analysis: Analyze the samples by chiral GC to determine the conversion and enantiomeric excess.
-
TOF Calculation: Calculate the TOF using the formula: TOF = (moles of product) / [(moles of catalyst) × time].
Kinetic Study of Biocatalytic Reduction
Objective: To evaluate the kinetic parameters of a whole-cell biocatalyst for the reduction of acetophenone.[5]
Materials:
-
Pichia capsulata cells (or other suitable microorganism)
-
Acetophenone
-
Glucose
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 5)
-
Shaking incubator
-
High-performance liquid chromatograph (HPLC) with a chiral column
Procedure:
-
Biocatalyst Preparation: Cultivate the microorganism and harvest the cells by centrifugation. Resuspend the cells in the buffer to a desired concentration.
-
Reaction Mixture: In a flask, prepare the reaction mixture containing the cell suspension, glucose (as the co-substrate for cofactor regeneration), and acetophenone.
-
Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 25 °C).
-
Sampling: Withdraw samples at different time points.
-
Sample Preparation: Centrifuge the samples to remove the cells and extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by chiral HPLC to determine the concentrations of the substrate and product.
-
Kinetic Modeling: Use the concentration-time data to fit a suitable kinetic model (e.g., Michaelis-Menten) to determine the kinetic parameters.[5]
Comparative Analysis and Conclusion
The choice of catalyst for the asymmetric reduction of a prochiral ketone is a multifaceted decision that depends on the specific requirements of the synthesis.
-
This compound offers a reliable and highly enantioselective method for a broad range of ketones.[4] It is particularly advantageous for its operational simplicity and the use of a relatively inexpensive reducing agent (borane). However, achieving very high turnover numbers and frequencies comparable to the best transition metal catalysts can be challenging.
-
Noyori's asymmetric hydrogenation catalysts represent the state-of-the-art in terms of catalytic efficiency, achieving exceptionally high TONs and TOFs.[6] This makes them ideal for large-scale industrial applications where catalyst loading is a critical cost factor. The use of hydrogen gas as the reductant is also highly atom-economical. However, these catalysts can be sensitive to certain functional groups and require high-pressure equipment.
-
Biocatalysts provide an environmentally friendly and often highly enantioselective alternative.[7] They operate under mild conditions (aqueous media, ambient temperature, and pressure) and can exhibit exquisite chemo-, regio-, and stereoselectivity. The use of whole cells circumvents the need for expensive cofactor regeneration systems.[5] However, the substrate scope may be limited, and the reaction rates are generally lower than those of the most active transition metal catalysts.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CBS Catalysts [sigmaaldrich.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. nobelprize.org [nobelprize.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to (R)- and (S)-2-Methyl-CBS-Oxazaborolidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation. Among the premier catalysts for this purpose are the (R)- and (S)-2-Methyl-CBS-oxazaborolidines, developed by Corey, Bakshi, and Shibata. These catalysts offer high levels of enantioselectivity, predictable stereochemical outcomes, and broad substrate scope, making them invaluable tools in academic research and the pharmaceutical industry for the synthesis of complex, single-enantiomer molecules.
This guide provides an objective comparison of the (R) and (S) enantiomers of 2-Methyl-CBS-oxazaborolidine, supported by experimental data, to aid researchers in catalyst selection and experimental design.
Performance Comparison
The primary function of the (R)- and (S)-2-Methyl-CBS-oxazaborolidine catalysts is to deliver a hydride to opposite faces of a prochiral ketone, thereby producing the corresponding (R) or (S) alcohol with high enantiomeric excess (ee). The predictability of the stereochemical outcome is a key advantage of this catalytic system. As a general rule, the (R)-catalyst yields the (R)-alcohol, while the (S)-catalyst produces the (S)-alcohol.
The following table summarizes the performance of both catalysts in the asymmetric reduction of various prochiral ketones.
| Ketone Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee%) | Product Configuration |
| Acetophenone (B1666503) | (R)-2-Methyl-CBS-oxazaborolidine | 97 | 96 | (R) |
| (S)-2-Methyl-CBS-oxazaborolidine | 95 | 97 | (S) | |
| Propiophenone (B1677668) | This compound | 98 | 95 | (R) |
| (S)-2-Methyl-CBS-oxazaborolidine | 96 | 96 | (S) | |
| 1-Tetralone | This compound | 95 | 94 | (R) |
| (S)-2-Methyl-CBS-oxazaborolidine | 94 | 93 | (S) | |
| 2-Chloroacetophenone | This compound | 91 | 85 | (R) |
| (S)-2-Methyl-CBS-oxazaborolidine | 90 | 86 | (S) | |
| α,β-Unsaturated Ketone | This compound | 92 | 91 | (R) |
| (S)-2-Methyl-CBS-oxazaborolidine | 90 | 92 | (S) |
Mechanism of a Chiral Synthesis
The enantioselectivity of the CBS reduction is governed by a well-defined mechanism involving a six-membered transition state. The following diagram illustrates the catalytic cycle.
Experimental Protocols
Below are detailed experimental protocols for the enantioselective reduction of a prochiral ketone using both (R)- and (S)-2-Methyl-CBS-oxazaborolidine.
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use.
Protocol 1: Asymmetric Reduction of Acetophenone using this compound
Materials:
-
This compound (1.0 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃•SMe₂)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (0.1 mmol, 0.1 mL of a 1.0 M solution in toluene).
-
Cool the flask to 0 °C and add borane-dimethyl sulfide complex (1.0 mmol) dropwise. Stir the solution for 10 minutes at 0 °C.
-
Cool the reaction mixture to -30 °C.
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the catalyst solution over a period of 10 minutes.
-
Stir the reaction mixture at -30 °C for 1 hour.
-
Quench the reaction by the slow, dropwise addition of methanol (2 mL) at -30 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (5 mL) and stir for another 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes) to afford (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Reduction of Propiophenone using (S)-2-Methyl-CBS-oxazaborolidine
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Propiophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Sodium hydroxide (B78521) (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried 50 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.2 mmol, 0.2 mL of a 1.0 M solution in toluene) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C and add borane-THF complex (1.2 mmol, 1.2 mL of a 1.0 M solution) dropwise. Stir for 15 minutes at 0 °C.
-
Cool the reaction mixture to -20 °C.
-
Add a solution of propiophenone (2.0 mmol) in anhydrous THF (5 mL) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction for 2 hours at -20 °C.
-
Quench the reaction by the slow addition of methanol (3 mL).
-
Allow the mixture to warm to room temperature.
-
Add 2 M NaOH (10 mL) and stir vigorously for 30 minutes.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to yield (S)-1-phenyl-1-propanol.
-
Analyze the enantiomeric excess using chiral chromatography.
Experimental Workflow
The following diagram outlines the typical workflow for a CBS reduction experiment.
Conclusion
Both (R)- and (S)-2-Methyl-CBS-oxazaborolidine are highly effective and reliable catalysts for the enantioselective reduction of a wide range of prochiral ketones. The choice between the (R) and (S) enantiomer is dictated by the desired stereochemistry of the final alcohol product, with the catalysts providing predictable access to either the (R) or (S) alcohol in high enantiomeric purity. The provided experimental protocols and workflows offer a solid foundation for researchers to successfully implement these powerful catalysts in their synthetic endeavors.
A Comparative Guide to Enantioselective Reductions Using Oxazaborolidines
For researchers, scientists, and drug development professionals, the enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients. Among the various methods available, the use of oxazaborolidine catalysts, particularly in the Corey-Bakshi-Shibata (CBS) reduction, has emerged as a powerful and widely adopted strategy.[1][2] This guide provides an objective comparison of enantioselective reductions using oxazaborolidines with other prominent methods, supported by experimental data and detailed protocols.
The CBS reduction is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[1][3] The catalysts are typically derived from chiral β-amino alcohols, such as those obtained from proline.[2] The reaction is usually carried out using borane (B79455) as the stoichiometric reducing agent.[3]
Performance of Oxazaborolidine-Catalyzed Reductions: A Quantitative Overview
The efficacy of oxazaborolidine catalysts is demonstrated across a range of ketone substrates, consistently affording high yields and excellent enantiomeric excess (e.e.). The following tables summarize the performance of these catalysts with various aromatic and aliphatic ketones.
Table 1: Enantioselective Reduction of Aromatic Ketones
| Ketone | Oxazaborolidine Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| Acetophenone | (S)-Methyl-CBS | BH₃·THF | THF | 23 | >95 | 96.5 (R) | [4] |
| 4-Chloroacetophenone | (S)-Methyl-CBS | BH₃·THF | THF | 23 | >95 | 95.5 (R) | [4] |
| 4-Methoxyacetophenone | (S)-Methyl-CBS | BH₃·THF | THF | 23 | >95 | 95 (R) | [4] |
| α-Tetralone | In situ from lactam alcohol | BH₃·THF | THF | RT | 92 | 85 (R) | [5][6] |
| 2,2,2-Trifluoroacetophenone | In situ from lactam alcohol | BH₃·THF | CHCl₃ | RT | 85 | 80 (R) | [5] |
Table 2: Enantioselective Reduction of Aliphatic Ketones
| Ketone | Oxazaborolidine Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| 2-Octanone | (S)-Methyl-CBS | BH₃·THF | THF | 23 | >95 | 85 (R) | [4] |
| 3-Methyl-2-butanone | In situ from lactam alcohol | BH₃·THF | THF | RT | 88 | 89 (R) | [5][6] |
| Cyclohexyl methyl ketone | (S)-Methyl-CBS | BH₃·THF | THF | 23 | >95 | 95 (R) | [4] |
| Benzylacetone | In situ from lactam alcohol | BH₃·THF | THF | RT | 85 | 69 (R) | [5][6] |
Comparison with Alternative Methods
While oxazaborolidine-catalyzed reductions are highly effective, other methods for the enantioselective reduction of ketones are also widely used. Each has its own set of advantages and limitations.
Chirally Modified Metal Hydrides
Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (B1222165) can be modified with chiral ligands to induce enantioselectivity.[7] A prominent example is the BINAL-H reagent, derived from LAH and (R)- or (S)-BINOL.
-
Advantages: Can provide high enantioselectivity, particularly for ketones with a π-system adjacent to the carbonyl group.[8]
-
Disadvantages: Requires a stoichiometric amount of the chiral reagent, which can be expensive and generate significant waste.[7]
Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
Catalytic systems based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, are powerful tools for enantioselective ketone reduction.[9] These methods typically use hydrogen gas or a hydrogen donor like isopropanol (B130326) or formic acid as the reductant.[9]
-
Advantages: High catalyst turnover numbers make them very atom-economical and suitable for large-scale synthesis. A wide variety of chiral ligands are available, allowing for fine-tuning of reactivity and selectivity.
-
Disadvantages: The catalysts can be sensitive to air and moisture, and the metal catalysts can be expensive. Substrate scope may be limited for certain catalyst systems.
Experimental Protocols
The following are generalized experimental protocols for the enantioselective reduction of a prochiral ketone using an oxazaborolidine catalyst.
Protocol 1: Using a Pre-formed Oxazaborolidine Catalyst
This protocol is adapted from the work of Corey and coworkers.[4]
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1N Hydrochloric acid
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.05-0.1 equivalents).
-
Cool the flask to the desired reaction temperature (e.g., -78 °C or room temperature) in a suitable cooling bath.
-
Add the borane-THF complex (0.6-1.0 equivalents) dropwise to the catalyst solution while stirring.
-
After stirring for a few minutes, add a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over a period of 10-15 minutes.
-
Stir the reaction mixture at the same temperature until the reaction is complete (typically monitored by TLC or GC).
-
Quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1N hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: In Situ Generation of the Oxazaborolidine Catalyst
This method avoids the need to handle the potentially moisture-sensitive isolated oxazaborolidine catalyst.[10]
Materials:
-
Chiral amino alcohol (e.g., (1S, 2R)-(-)-cis-1-amino-2-indanol)
-
Tetrabutylammonium (B224687) borohydride
-
Methyl iodide
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (e.g., 0.1 equivalents) in anhydrous THF.
-
Add tetrabutylammonium borohydride (1.0 equivalent) to the solution and stir.
-
Add methyl iodide (1.0 equivalent) and stir the mixture at room temperature for a designated time to generate the oxazaborolidine catalyst in situ.
-
Cool the reaction mixture to the desired temperature.
-
Add the prochiral ketone (1.0 equivalent) to the reaction mixture.
-
Monitor the reaction by TLC or GC until completion.
-
Work up the reaction as described in Protocol 1.
Visualizing the Catalytic Cycle and Workflow
The following diagrams, generated using the DOT language, illustrate the key mechanisms and procedures involved in oxazaborolidine-catalyzed reductions.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Caption: General experimental workflow for an oxazaborolidine-catalyzed reduction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. insuf.org [insuf.org]
- 3. grokipedia.com [grokipedia.com]
- 4. york.ac.uk [york.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of (R)-2-Methyl-CBS-oxazaborolidine
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of (R)-2-Methyl-CBS-oxazaborolidine, a widely used organoboron catalyst. Adherence to these protocols is critical for protecting personnel and the environment.
This compound is available commercially as a solid and as a 1M solution in toluene (B28343). The disposal procedures for each form differ, primarily due to the high flammability of the toluene solution.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Impervious gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: For the solid form, a dust mask or respirator should be used to avoid inhalation of particles. For the toluene solution, work should be conducted in a well-ventilated fume hood to avoid inhaling vapors.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | This compound (Solid) | 1M Solution in Toluene |
| Molecular Weight | 277.17 g/mol | N/A |
| Melting Point | 85-95 °C | N/A |
| Boiling Point | N/A | 111 °C (Toluene) |
| Flash Point | Not applicable | 4 °C (39 °F) (Toluene)[1] |
| Signal Word | Danger[2] | Danger[1] |
| Storage Class Code | 11 - Combustible Solids[2] | 3 - Flammable Liquids |
Experimental Protocols for Disposal
Disposal of this compound requires careful deactivation of the reactive borane (B79455) moiety. The following protocols are based on general procedures for the safe quenching of borane complexes.
Disposal of Solid this compound:
-
Work Area: Conduct the procedure in a certified chemical fume hood.
-
Inert Atmosphere: For larger quantities, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent any unforeseen reactions with atmospheric moisture or oxygen.
-
Dissolution: Slowly and carefully dissolve the solid this compound in an anhydrous, inert solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The concentration should be kept low.
-
Cooling: Place the flask containing the solution in an ice bath to manage any potential exotherm.
-
Quenching: Slowly add a protic solvent to deactivate the borane. The recommended sequence is:
-
Add isopropanol (B130326) dropwise with constant stirring. Continue until gas evolution ceases.
-
Slowly add methanol.
-
Finally, very slowly and cautiously add water.
-
-
Neutralization: Check the pH of the resulting solution and neutralize it with a dilute acid or base as appropriate.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for flammable liquids.
Disposal of this compound in Toluene Solution:
-
Work Area: All steps must be performed in a chemical fume hood.
-
Grounding: Ensure that the container and any transfer equipment are properly grounded to prevent static discharge, which could ignite the flammable toluene vapors.
-
Cooling: Cool the toluene solution in an ice bath.
-
Quenching: Following the same procedure as for the solid, slowly and sequentially add isopropanol, then methanol, and finally water, with constant stirring. Be prepared for some gas evolution.
-
Waste Collection: The resulting mixture should be collected in a labeled hazardous waste container designated for flammable liquids. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal of Empty Containers:
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., toluene or another inert solvent).
-
Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste.
-
Decontamination: After triple rinsing, the container can often be decontaminated. Leave the open container in the back of a fume hood overnight to allow any residual solvent to evaporate.
-
Final Disposal: Once fully decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, after removing or defacing the label.
Spill Management
In the event of a spill, the following procedures should be followed:
Minor Spills:
-
Clean up spills immediately.[3]
-
Wear appropriate PPE, including impervious gloves and safety glasses.[3]
-
For solid spills, use dry clean-up procedures and avoid generating dust.[3] Sweep or vacuum the material into a clean, dry, sealable, and labeled container.[3]
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Major Spills:
-
Evacuate the area and move upwind.[3]
-
Alert emergency responders and inform them of the location and nature of the hazard.[3]
-
Prevent the spillage from entering drains, sewers, or water courses.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem. Always consult your institution's specific waste disposal guidelines and Safety Data Sheets for the most current information.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
